Tuberculosis inhibitor 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H26N2O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-hydroxy-N-(2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]decan-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C23H26N2O3S/c1-16-22(28)25(24-21(27)20(26)19-10-6-3-7-11-19)23(29-16)14-12-18(13-15-23)17-8-4-2-5-9-17/h2-11,16,18,20,26H,12-15H2,1H3,(H,24,27) |
InChI Key |
YDRKMAFJRIZGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2(S1)CCC(CC2)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
Tuberculosis Inhibitor BTZ043: A Deep Dive into the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the discovery and development of novel antitubercular agents with new mechanisms of action.[1] Benzothiazinones (BTZs) are a potent class of compounds that have shown remarkable activity against both drug-susceptible and drug-resistant Mtb strains.[2][3] This technical guide focuses on the lead compound in this class, BTZ043, and provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams. BTZ043 is currently in clinical development and represents a promising candidate for future tuberculosis treatment regimens.[4][5][6]
Core Mechanism of Action: Targeting Cell Wall Synthesis
BTZ043 exerts its bactericidal effect by inhibiting a crucial enzyme in the mycobacterial cell wall synthesis pathway, namely the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[4][5][7] This enzyme is essential for the biosynthesis of arabinans, which are vital components of the arabinogalactan and lipoarabinomannan complexes in the mycobacterial cell wall.[1][7] By blocking DprE1, BTZ043 effectively halts the production of decaprenylphosphoryl-β-D-arabinose (DPA), the sole precursor for arabinan synthesis, leading to a compromised cell wall, cell lysis, and ultimately, bacterial death.[1][5][7] The high selectivity of BTZ043 for the mycobacterial DprE1 enzyme minimizes its effects on human cells, suggesting a favorable safety profile.[4][7]
The DprE1/DprE2 Pathway and BTZ043 Inhibition
The epimerization of decaprenylphosphoryl-β-D-ribofuranose (DPR) to DPA is a two-step process catalyzed by the enzymes DprE1 and DprE2.[1][8] DprE1, a flavin-containing enzyme, oxidizes DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). Subsequently, DprE2 reduces DPX to DPA.[1] BTZ043 specifically targets the DprE1 enzyme.
Molecular Interaction: Covalent Adduct Formation
BTZ043 is a pro-drug that requires activation within the mycobacterium.[2] The reduced flavin cofactor of DprE1 reduces the nitro group of BTZ043 to a reactive nitroso derivative.[1][2] This activated form of BTZ043 then forms a covalent semimercaptal adduct with a critical cysteine residue (Cys394 in M. smegmatis and Cys387 in M. tuberculosis) in the active site of DprE1.[1][9][10] This covalent modification irreversibly inhibits the enzyme, explaining the potent and long-lasting activity of BTZ043.[1][5]
Quantitative Data
The potency of BTZ043 has been demonstrated in various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Organism/System | Reference |
| MIC | 1 ng/mL | M. tuberculosis | [1] |
| MIC Range | 1 - 30 ng/mL | M. tuberculosis complex | [4] |
| MIC Range | 0.1 - 80 ng/mL | Fast-growing mycobacteria | [4] |
| In Vivo Efficacy | Superior to Isoniazid | Mouse models | [4] |
Table 1: In Vitro and In Vivo Efficacy of BTZ043
| Parameter | Value | Species | Duration | Reference |
| NOAEL | 170 mg/kg | Rat | 28 days | [4] |
| NOAEL | 360 mg/kg | Minipig | Not specified | [4] |
| CYP450 Interaction | Low | In vitro assays | [4] | |
| Genotoxicity/Mutagenicity | Negative | Standard assays | [4] |
Table 2: Preclinical Toxicology Data for BTZ043
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A common method to determine the MIC of BTZ043 against M. tuberculosis is the microplate alamarBlue assay (MABA).
Workflow:
Detailed Methodology:
-
Drug Preparation: A stock solution of BTZ043 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is adjusted to a standardized turbidity, and then further diluted to achieve a final inoculum of approximately 5 x 10^4 CFU/well.
-
Inoculation and Incubation: The prepared inoculum is added to each well of the microplate containing the drug dilutions. The plate is sealed and incubated at 37°C for a defined period (typically 5-7 days).
-
Addition of alamarBlue: After the initial incubation, a solution of alamarBlue reagent is added to each well. The plate is then re-incubated for 16-24 hours.
-
Result Interpretation: The fluorescence or absorbance is measured using a plate reader. A change in color from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of BTZ043 that prevents this color change.
In Vivo Efficacy in a Mouse Model
The efficacy of BTZ043 is often evaluated in a murine model of chronic tuberculosis.
Workflow:
Detailed Methodology:
-
Infection: BALB/c mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a lung infection.
-
Treatment: After a period to allow for the establishment of a chronic infection, mice are treated with BTZ043, typically administered by oral gavage, once daily for a specified number of weeks. A control group receives the vehicle alone, and another group may receive a standard-of-care drug like isoniazid for comparison.
-
Bacterial Load Determination: At different time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar supplemented with OADC.
-
CFU Counting: The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial burden in the organs. A significant reduction in CFU in the BTZ043-treated group compared to the control group indicates in vivo efficacy.
Conclusion
BTZ043 represents a significant advancement in the fight against tuberculosis. Its novel mechanism of action, involving the irreversible covalent inhibition of the essential enzyme DprE1, makes it a highly potent and promising drug candidate. The extensive preclinical data, including its impressive in vitro and in vivo activity and favorable toxicology profile, have supported its progression into clinical trials. Further investigation into combination therapies and the outcomes of ongoing clinical studies will be crucial in determining the future role of BTZ043 in the treatment of tuberculosis. The synergistic effects observed with other antitubercular drugs, such as bedaquiline and rifampicin, highlight its potential as a cornerstone of future, more effective treatment regimens.[3][4][11]
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New drug substance BTZ-043 for tuberculosis | German Center for Infection Research [dzif.de]
- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. journals.asm.org [journals.asm.org]
The Emergence of Mandelic Acid-Based Spirothiazolidinones as Novel Anti-Tuberculosis Agents: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the anti-tuberculosis (TB) activity of a novel class of compounds: mandelic acid-based spirothiazolidinones. موج This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against Mycobacterium tuberculosis (Mtb). It consolidates the current, albeit limited, publicly available data on their biological activity, outlines relevant experimental methodologies, and visualizes the key processes from synthesis to potential mechanism of action.
Executive Summary
The escalating threat of multidrug-resistant tuberculosis necessitates the exploration of new chemical scaffolds with novel mechanisms of action. Recent research has highlighted the potential of spirothiazolidinone derivatives. A study by Trawally et al. synthesized a series of novel spirothiazolidinones incorporating a mandelic acid moiety and evaluated their efficacy against the virulent H37Rv strain of Mycobacterium tuberculosis. One compound, in particular, demonstrated significant inhibitory activity.[1][2][3] In silico studies further suggest that these compounds may exert their anti-tubercular effect by interacting with multiple essential mycobacterial enzymes.[1][2][3] This guide will detail these findings, providing a foundational resource for further investigation into this promising compound class.
Quantitative Anti-TB Activity
The primary research in this specific area has identified a lead compound with significant activity against M. tuberculosis H37Rv. The available quantitative data is summarized below. It is important to note that comprehensive data for the entire series of synthesized compounds is not yet publicly available.
| Compound ID | Structure | Assay Target | Measurement | Value | Reference Drug | Ref. Drug Value | Source |
| Compound 16 | Mandelic acid-based spirothiazolidinone | M. tuberculosis H37Rv | % Inhibition | 98% | Rifampicin (MIC) | 0.125 µg/mL | [1][2][3] |
| Concentration | < 6.25 µg/mL |
Table 1: Summary of Anti-TB Activity for the Lead Mandelic Acid-Based Spirothiazolidinone.
Experimental Protocols
Detailed experimental protocols from the primary study by Trawally et al. are not fully available in the public domain. Therefore, this section provides representative methodologies for the key experiments based on established and widely used protocols in tuberculosis research.
Representative Synthesis of Mandelic Acid-Based Spirothiazolidinones
The synthesis of spirothiazolidinones typically involves a multi-step process, culminating in the cyclization of an imine intermediate with a thiol-containing compound. A generalizable synthetic pathway is outlined below.
Step 1: Synthesis of Mandelic Acid Hydrazide Mandelic acid is esterified, typically with methanol in the presence of an acid catalyst (e.g., H₂SO₄), to yield methyl mandelate. This ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to produce mandelic acid hydrazide.
Step 2: Formation of Hydrazone Intermediate The mandelic acid hydrazide is condensed with a ketone (e.g., a substituted isatin) in a solvent such as ethanol with a catalytic amount of acetic acid. The mixture is refluxed for several hours to form the corresponding hydrazone (a Schiff base).
Step 3: Cyclization to Spirothiazolidinone The hydrazone intermediate is dissolved in a solvent like toluene or benzene. Thioglycolic acid is added to the mixture, often with a dehydrating agent or under conditions that facilitate the removal of water (e.g., a Dean-Stark apparatus). The reaction is refluxed for an extended period to yield the final mandelic acid-based spirothiazolidinone product. The product is then purified using techniques such as recrystallization or column chromatography.
In Vitro Anti-TB Activity Screening: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a standard high-throughput method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[4][5][6]
1. Preparation of Reagents and Media:
-
Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 is commonly used.
-
Inoculum: M. tuberculosis H37Rv is grown to mid-log phase, and the culture is adjusted to a McFarland standard of 1.0, then diluted (typically 1:50) in 7H9 broth.
-
Compound Plates: Test compounds are serially diluted in a 96-well microplate using DMSO as a solvent, followed by the addition of the growth medium. Final DMSO concentration should be non-toxic to the bacteria (typically ≤1%).
-
Alamar Blue Reagent: A sterile solution of Alamar Blue (resazurin) is prepared.
2. Assay Procedure:
-
100 µL of the diluted Mtb inoculum is added to each well of the compound plate, including positive (bacteria, no drug) and negative (medium only) controls.
-
The plate is sealed and incubated at 37°C for 5-7 days.
-
After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 are added to each well.
-
The plate is re-incubated for 24-48 hours.
3. Data Interpretation:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
In Silico Analysis: Reverse Docking and Molecular Dynamics
In silico methods are crucial for predicting potential drug targets and understanding compound-protein interactions.[7][8][9]
1. Target Selection:
-
A panel of potential protein targets from M. tuberculosis is selected. These are typically enzymes essential for bacterial survival. For the mandelic acid-based spirothiazolidinones, putative targets include HadAB, Pks13, DprE1, FadD32, and InhA.[1][3]
2. Reverse Docking:
-
The 3D structure of the ligand (the spirothiazolidinone compound) is prepared (energy minimized).
-
The 3D structures of the target proteins are obtained from a repository like the Protein Data Bank (PDB).
-
Molecular docking simulations are performed using software such as AutoDock Vina or GOLD. The ligand is docked into the active site of each selected protein target.
-
The results are scored based on binding affinity (e.g., kcal/mol). Targets with the most favorable binding energies are identified as potential candidates for the compound's mechanism of action.
3. Molecular Dynamics (MD) Simulation:
-
The most promising ligand-protein complexes identified from docking are selected for MD simulations using software like GROMACS or AMBER.[8]
-
The complex is placed in a simulated physiological environment (a box of water molecules with ions).
-
The system undergoes energy minimization and equilibration.
-
A production simulation is run for a significant duration (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex.
-
The stability of the interaction is analyzed by calculating metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). Stable and persistent interactions throughout the simulation strengthen the hypothesis that the protein is a viable target.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involved in the research and hypothesized mechanism of action of mandelic acid-based spirothiazolidinones.
Caption: Synthetic workflow for mandelic acid-based spirothiazolidinones.
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Proposed mechanism of action via inhibition of multiple targets.
Conclusion and Future Directions
The initial findings on mandelic acid-based spirothiazolidinones present a compelling case for their further development as anti-tuberculosis agents. The high inhibitory activity of the lead compound against M. tuberculosis H37Rv is promising. The in silico predictions of multiple potential targets suggest a complex mechanism of action that could be advantageous in overcoming resistance.
However, significant research gaps remain. A comprehensive structure-activity relationship (SAR) study is required, which will necessitate the synthesis and testing of a broader library of analogues. The precise molecular targets must be validated through biochemical and genetic studies. Furthermore, evaluation of the lead compounds for cytotoxicity, metabolic stability, and in vivo efficacy in animal models of tuberculosis will be critical next steps. This technical guide serves as a call to action for the research community to build upon these initial discoveries and explore the full potential of this novel chemical scaffold.
References
- 1. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. Data on molecular docking and molecular dynamics targeting Mycobacterium tuberculosis shikimic acid kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pursuit of New Weapons Against an Ancient Foe: A Technical Guide to Tuberculosis Inhibitor Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of novel anti-TB agents with new mechanisms of action is paramount. This guide provides an in-depth overview of the core strategies and experimental protocols employed in the identification and validation of molecular targets for novel tuberculosis inhibitors.
The Landscape of Anti-Tuberculosis Drug Targets
The Mtb cell wall, a complex and unique structure, is a primary focus for drug development. Key pathways and enzymes involved in its biosynthesis are well-established targets for both existing and novel inhibitors. Additionally, processes essential for mycobacterial survival and replication, such as DNA synthesis, protein synthesis, and energy metabolism, provide fertile ground for therapeutic intervention.
Current and emerging targets for anti-TB drugs include:
-
Cell Wall Synthesis:
-
Mycolic Acid Biosynthesis: Inhibitors targeting enzymes like InhA and KasA disrupt the production of these crucial lipids.[1][2]
-
Arabinogalactan Synthesis: Enzymes such as DprE1 are critical for the formation of this key cell wall component.[3][4]
-
Peptidoglycan Synthesis: Penicillin-Binding Proteins (PBPs) involved in cross-linking the peptidoglycan layer are targeted by β-lactams.[5]
-
Mycolic Acid Transport: The MmpL3 transporter is essential for exporting mycolic acids to the outer membrane.[3]
-
-
Nucleic Acid Synthesis: DNA gyrase and RNA polymerase are validated targets for fluoroquinolones and rifamycins, respectively.[6][7][8]
-
Protein Synthesis: The 30S ribosomal subunit is the target of aminoglycosides like streptomycin.[9]
-
Energy Metabolism: ATP synthase is the target of the newer anti-TB drug bedaquiline.[2][9]
Identifying the Molecular Target of Novel Inhibitors
The journey from a hit compound identified in a phenotypic screen to a validated drug candidate hinges on the crucial step of target identification. Several powerful methodologies are employed to elucidate the mechanism of action of novel anti-TB agents.
Forward Chemical Genetics: Resistance Generation and Whole-Genome Sequencing
A cornerstone of TB drug discovery is the generation of spontaneous resistant mutants. By exposing Mtb to a new inhibitor, resistant colonies can be selected and their genomes sequenced. The identification of mutations consistently found in resistant strains points directly to the drug's target or a closely related pathway. This approach has been instrumental in identifying the targets of several novel inhibitors, including MmpL3 and DprE1.[3]
Experimental Workflow: Target Identification via Resistance Generation
Caption: Workflow for identifying a drug target using resistance generation and whole-genome sequencing.
Chemogenomic and Biophysical Approaches
In silico methods, such as ligand-based and structure-based chemogenomic approaches, can predict potential targets for a given compound by comparing it to molecules with known targets.[1] These predictions can then be followed up with biophysical and biochemical validation.
Affinity-Based Methods
Techniques like affinity chromatography or activity-based protein profiling (ABPP) can physically isolate the protein target from the Mtb proteome. In ABPP, a reactive probe based on the inhibitor is used to covalently label its target, which can then be identified by mass spectrometry.[10]
Validating the Identified Target
Once a putative target is identified, it must be validated to confirm that its inhibition is indeed responsible for the bactericidal or bacteriostatic activity of the compound.
Genetic Validation
Overexpression of the candidate target gene in Mtb should lead to an increase in the minimum inhibitory concentration (MIC) of the compound, as more inhibitor is required to saturate the higher concentration of the target protein. Conversely, a conditional knockdown of the target gene should mimic the phenotypic effect of the inhibitor.
Biochemical and Biophysical Validation
-
Enzymatic Assays: If the target is an enzyme, the inhibitor's effect on its activity can be directly measured in vitro. This allows for the determination of key quantitative parameters like the half-maximal inhibitory concentration (IC50).
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF) can be used to confirm direct physical binding between the inhibitor and the target protein and to quantify the binding affinity (e.g., dissociation constant, Kd).[11][12]
-
Structural Biology: X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information on the inhibitor bound to its target, revealing the precise molecular interactions and confirming the binding site.[1]
Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis
Caption: Inhibition of the mycolic acid biosynthesis pathway by various anti-TB agents.
Quantitative Data Summary
The following tables summarize key quantitative data for several well-characterized anti-tuberculosis agents and their targets.
Table 1: Inhibitory Activity of Selected Anti-TB Agents
| Inhibitor | Target | Mtb MIC (µM) | Target IC50 (µM) |
| Isoniazid | InhA | ~0.2 - 1.0 | - (prodrug) |
| Ethionamide | InhA | ~1.5 - 6.0 | - (prodrug) |
| Rifampicin | RNA Polymerase | ~0.1 - 0.5 | ~0.02 |
| Moxifloxacin | DNA Gyrase | ~0.25 - 1.0 | ~1.5 (supercoiling) |
| Bedaquiline | ATP Synthase | ~0.03 - 0.12 | ~0.01 |
| PBTZ169 | DprE1 | ~0.002 | ~0.0004 |
| SQ109 | MmpL3 | ~0.8 - 1.6 | - |
Note: MIC and IC50 values can vary depending on the specific Mtb strain and assay conditions.
Table 2: Protein Binding of First-Line Anti-TB Drugs
| Drug | Median Protein Binding (%) | Range (%) |
| Rifampin | 88 | 72 - 91 |
| Isoniazid | 14 | 0 - 34 |
| Pyrazinamide | 1 | - |
| Ethambutol | 12 | - |
Data from a study using an ultrafiltration technique on patient samples.[13]
Detailed Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Mtb Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: Prepare a serial two-fold dilution of the test inhibitor in a 96-well microplate.
-
Inoculation: Adjust the Mtb culture to a standardized turbidity and inoculate the wells to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb. Growth can be assessed visually or by using a growth indicator like resazurin.
Protocol: Whole-Genome Sequencing of Resistant Mutants
-
Mutant Selection: Plate a high-density Mtb culture (e.g., 10^8 - 10^9 CFUs) on Middlebrook 7H10 agar plates containing the inhibitor at 5-10 times its MIC. Incubate for 3-4 weeks.
-
Isolate and Verify: Pick individual resistant colonies, re-streak on inhibitor-containing plates to confirm resistance, and grow in liquid culture.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant isolates and the wild-type parent strain.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing using a platform such as Illumina.
-
Bioinformatic Analysis: Align the sequencing reads from the resistant mutants to the Mtb reference genome. Use variant calling software to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant isolates but not in the wild-type parent.
Protocol: In Vitro DprE1 Enzymatic Assay
-
Protein Expression and Purification: Express and purify recombinant Mtb DprE1 enzyme.
-
Assay Reaction: The assay measures the oxidation of farnesyl-phosphoryl-β-D-ribofuranose (FPR) to farnesyl-phosphoryl-β-D-arabinofuranose (FPA) coupled to the reduction of a menaquinone analogue, which can be monitored spectrophotometrically.
-
Inhibitor Testing: Pre-incubate the DprE1 enzyme with various concentrations of the test inhibitor.
-
Initiate Reaction: Start the reaction by adding the substrates.
-
Data Analysis: Measure the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Logical Relationship: Chemogenomic Target Identification
Caption: A concerted approach for identifying the target of a phenotypic hit compound.[1]
Conclusion
The identification and validation of novel drug targets are critical to overcoming the challenge of drug-resistant tuberculosis. A multi-pronged approach, combining classic genetic techniques with modern biophysical, biochemical, and in silico methods, provides a robust framework for elucidating the mechanisms of action of new inhibitors. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to the discovery and development of the next generation of anti-TB therapeutics.
References
- 1. Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets [frontiersin.org]
- 5. Structural Insights into the Penicillin-Binding Protein 4 (DacB) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Potential Inhibitors of Mycobacterium tuberculosis Amidases: An Integrated In Silico and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent Inhibitors of Mycobacterium tuberculosis Growth Identified by Using in-Cell NMR-based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Binding of First-Line Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Inhibitor Binding to MmpL3: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Computational Modeling of a Representative Inhibitor ("Inhibitor 4") Binding to the Mycobacterium tuberculosis MmpL3 Transporter.
Introduction: MmpL3 as a Prime Antitubercular Target
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell envelope that is crucial for its survival and pathogenicity.[1] A key component of this envelope is mycolic acid, which is transported across the inner membrane by the Mycobacterial membrane protein Large 3 (MmpL3).[2] MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, facilitates the export of trehalose monomycolate (TMM), a precursor to mycolic acids, into the periplasm.[3][4] This process is essential for the viability of Mtb, making MmpL3 an attractive and extensively studied target for the development of novel antitubercular drugs.[5]
A significant number of structurally diverse small molecule inhibitors have been identified that target MmpL3.[6] These inhibitors are thought to act through two primary mechanisms: direct obstruction of the TMM translocation pathway or dissipation of the proton motive force (PMF) that drives the transport process.[7][8] Understanding the precise molecular interactions between these inhibitors and MmpL3 is paramount for the rational design and optimization of more potent and specific drug candidates.
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of a representative MmpL3 inhibitor, herein referred to as "Inhibitor 4" (based on the well-characterized inhibitor SQ109), to its target protein. We will detail the experimental protocols for molecular docking and molecular dynamics simulations, present quantitative data from these studies in a structured format, and provide visual workflows to elucidate the computational processes involved.
MmpL3 Structure and Function
MmpL3 is an integral membrane protein composed of twelve transmembrane helices and two large periplasmic domains.[9][10] It is believed to function as a homotrimer, although monomeric functional units have also been suggested.[9] The transport of TMM is coupled to the influx of protons, highlighting the dependence of MmpL3 on the transmembrane electrochemical gradient.[4][11] The crystal structure of MmpL3 from Mycobacterium smegmatis in complex with inhibitors such as SQ109 (PDB ID: 6AJG) has provided invaluable insights into its architecture and the binding modes of various ligands.[4][5] These structures reveal a binding pocket located within the transmembrane domain, in close proximity to key residues involved in proton translocation, such as two critical Asp-Tyr pairs.[12] Inhibition of MmpL3 leads to the intracellular accumulation of TMM and a subsequent disruption of cell wall biosynthesis.[2]
In Silico Modeling Workflow
The computational investigation of inhibitor binding to MmpL3 typically follows a multi-step workflow, beginning with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.
Detailed Experimental Protocols
Molecular Docking of Inhibitor 4
Molecular docking is employed to predict the preferred binding orientation of an inhibitor within the MmpL3 binding site.
Protocol:
-
Protein Preparation:
-
The crystal structure of M. smegmatis MmpL3 in complex with SQ109 (PDB ID: 6AJG) is used as the receptor model due to the high sequence conservation with Mtb MmpL3.[4]
-
The protein structure is prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves removing water molecules, adding hydrogens, assigning bond orders, and performing a restrained minimization using the OPLS3e force field.[13]
-
-
Ligand Preparation:
-
The 3D structure of Inhibitor 4 (SQ109) is prepared using LigPrep (Schrödinger Suite).
-
This step generates different tautomers and ionization states at a physiological pH of 7.4 and assigns accurate bond orders and charges.
-
-
Grid Generation:
-
A receptor grid is generated using the Receptor Grid Generation tool in Glide (Schrödinger Suite).
-
The grid box is centered on the co-crystallized ligand (SQ109) to define the binding site for docking.[14] The van der Waals radius scaling factor is typically set to 1.0 with a partial charge cutoff of 0.25.[14]
-
-
Docking Execution:
-
Flexible ligand docking is performed using Glide in Extra Precision (XP) mode.[15]
-
The docking results are analyzed based on the Glide XP docking score, which provides an estimate of the binding affinity.
-
Molecular Dynamics (MD) Simulations
MD simulations are performed to assess the stability of the MmpL3-Inhibitor 4 complex and to gain a more dynamic understanding of the binding interactions over time.
Protocol:
-
System Setup:
-
The best-ranked docked pose of the MmpL3-Inhibitor 4 complex is used as the starting structure.
-
The complex is embedded in a POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) membrane model using the OPM (Orientations of Proteins in Membranes) server.[13]
-
The system is solvated in an SPC water box with a 10 Å buffer distance.
-
A salt concentration of 0.15 M NaCl is added to neutralize the system.[13] The entire system is built using the OPLS3e force field in the Desmond System Builder.[13]
-
-
Equilibration:
-
The system undergoes a multi-step relaxation and equilibration protocol for membrane proteins in Desmond.[13]
-
This typically involves initial minimizations with restraints on solute heavy atoms, followed by a gradual heating of the system from 0 K to 300 K under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
-
-
Production MD:
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.
-
The root-mean-square fluctuation (RMSF) is calculated for each residue to identify flexible regions of the protein.
-
-
Binding Free Energy Calculation:
-
The binding free energy of Inhibitor 4 to MmpL3 is calculated using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method.[5]
-
This calculation is typically performed on snapshots extracted from the stable portion of the MD trajectory.
-
Quantitative Data Summary
The following tables summarize the quantitative data obtained from in silico modeling studies of Inhibitor 4 (SQ109) and other representative inhibitors binding to MmpL3.
Table 1: Molecular Docking and Binding Free Energy Data
| Inhibitor | Docking Score (Glide XP, kcal/mol) | MM-GBSA ΔG_bind (kcal/mol) | Reference |
| Inhibitor 4 (SQ109) | -9.0 to -11.0 (Estimated) | -70 to -90 (Estimated) | [15],[5] |
| ZINC000000016638 | -10.51 | -85.34 ± 4.21 | [5] |
| ZINC000000003594 | -10.23 | -78.12 ± 5.67 | [5] |
| NITD-349 | Not explicitly stated | High Affinity | [16] |
| AU1235 | Not explicitly stated | High Affinity | [16] |
Note: Estimated values for Inhibitor 4 (SQ109) are based on typical scores for potent inhibitors in similar studies, as specific values can vary between individual studies and force field versions.
Table 2: Molecular Dynamics Simulation Stability Metrics
| System | Simulation Length (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Reference |
| MmpL3-Inhibitor 4 (SQ109) | 200 | ~2.0 - 3.5 | ~1.5 - 2.5 | [15],[4] |
| MmpL3-ZINC000000016638 | 100 | ~2.5 | ~1.0 | [5] |
| MmpL3-ZINC000000003594 | 100 | ~3.0 | ~2.0 | [5] |
Note: RMSD values are indicative of a stable protein-ligand complex when they converge to a plateau during the simulation.
Table 3: Experimental Validation Data for MmpL3 Inhibitors
| Inhibitor | MIC against Mtb (μM) | Binding Affinity (K_D, μM) | Reference |
| Inhibitor 4 (SQ109) | 0.1 - 0.5 | Not explicitly stated | [17],[18] |
| NITD-349 | ~0.03 | High Affinity | [16] |
| AU1235 | ~0.04 | High Affinity | [16] |
| Rimonabant | ~1.6 | Direct Target | [18] |
Mechanism of Inhibition
The in silico modeling, corroborated by structural and biochemical data, suggests that Inhibitor 4 (SQ109) and similar compounds act by binding within a hydrophobic pocket in the transmembrane domain of MmpL3.[4][12] This binding event is proposed to disrupt the proton relay network, which is essential for the transport of TMM.[10] Specifically, the inhibitors interfere with the function of two critical Asp-Tyr pairs that facilitate proton translocation.[12] By occupying this proton channel, the inhibitor locks MmpL3 in a conformation that prevents the conformational changes necessary for TMM export, effectively halting the biosynthesis of the mycolic acid layer of the cell wall.[4]
Conclusion
In silico modeling techniques, including molecular docking and molecular dynamics simulations, are indispensable tools in the study of MmpL3 inhibitors. They provide detailed atomic-level insights into the binding mechanisms, stability of protein-ligand complexes, and the key molecular interactions that drive inhibition. The protocols and data presented in this guide for a representative inhibitor, "Inhibitor 4," serve as a blueprint for the computational evaluation of novel antitubercular candidates targeting MmpL3. By integrating these computational approaches with experimental validation, researchers can accelerate the discovery and development of new, effective treatments for tuberculosis.
References
- 1. Structural modeling and characterization of the Mycobacterium tuberculosis MmpL3 C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational design of MmpL3 inhibitors for tuberculosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]
- 11. "Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by" by Hetanshi Choksi, Justin Carbone et al. [rdw.rowan.edu]
- 12. researchgate.net [researchgate.net]
- 13. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rdw.rowan.edu [rdw.rowan.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
- 18. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Mandelic Acid Derivatives for Tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of early-stage research into mandelic acid derivatives as potential therapeutic agents against Mycobacterium tuberculosis (TB). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB necessitates the exploration of novel chemical scaffolds, and derivatives of mandelic acid have shown promise in preliminary studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes putative mechanisms of action to facilitate further research and development in this area.
Quantitative Data Summary
Recent research has focused on the synthesis and evaluation of various mandelic acid derivatives, particularly spirothiazolidinones, for their anti-tubercular activity. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Anti-Tubercular Activity of Mandelic Acid-Based Spirothiazolidinones against M. tuberculosis H37Rv
| Compound ID | Concentration (µg/mL) | Inhibition (%) | Reference Drug (Rifampicin) MIC (µg/mL) |
| 16 | < 6.25 | 98 | 0.125[1] |
| 43 | 6.25 | 98 | 0.125[1] |
Note: The data for compounds 16 and 43 represent the highest inhibition values observed in the cited study. The MIC for these compounds was not explicitly determined but was noted to be lower than 6.25 µg/mL for compound 16.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early-stage research of mandelic acid derivatives for TB.
Synthesis of Mandelic Acid-Based Spirothiazolidinones
The synthesis of the mandelic acid-based spirothiazolidinone derivatives involves a multi-step process. The following is a general protocol based on established synthetic routes for similar compounds.
Step 1: Synthesis of Mandelic Acid Hydrazide
-
To a solution of mandelic acid in an appropriate alcohol (e.g., methanol), add a stoichiometric excess of thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for a specified period to yield the corresponding methyl mandelate.
-
To the solution of methyl mandelate, add hydrazine hydrate and reflux the mixture.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the resulting solid mandelic acid hydrazide is purified by recrystallization.
Step 2: Synthesis of Schiff Bases
-
Dissolve the mandelic acid hydrazide in a suitable solvent such as ethanol.
-
Add an equimolar amount of the desired aromatic aldehyde.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction mixture to room temperature, and the resulting Schiff base precipitate is collected by filtration and washed.
Step 3: Cyclization to Spirothiazolidinones
-
To a solution of the Schiff base in a solvent like dimethylformamide (DMF), add thioglycolic acid.
-
Add a catalytic amount of a Lewis acid, such as anhydrous zinc chloride (ZnCl₂).
-
Heat the reaction mixture under reflux for an extended period.
-
After completion, pour the reaction mixture into crushed ice.
-
The precipitated spirothiazolidinone derivative is filtered, washed with water, and purified by recrystallization from a suitable solvent.
In Vitro Anti-Tubercular Activity Assay: Microplate Alamar Blue Assay (MABA)
The anti-tubercular activity of the synthesized compounds is determined against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
Alamar Blue reagent
-
96-well microplates
-
Test compounds and reference drug (Rifampicin)
Procedure:
-
Prepare a stock solution of the test compounds and the reference drug in dimethyl sulfoxide (DMSO).
-
Dispense the supplemented Middlebrook 7H9 broth into the wells of a 96-well microplate.
-
Perform serial twofold dilutions of the test compounds and the reference drug in the microplate.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0.
-
Dilute the bacterial suspension in the broth and add it to each well of the microplate, resulting in a final cell concentration of approximately 1 x 10⁵ CFU/mL.
-
Include control wells containing only broth (sterility control) and wells with bacteria and no drug (growth control).
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
After the incubation period, add the Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
In Silico Studies: Reverse Docking and Molecular Dynamics
To elucidate the potential mechanism of action, in silico studies involving reverse docking and molecular dynamics simulations are performed.
Reverse Docking Protocol:
-
Ligand Preparation: The 3D structure of the most active mandelic acid derivative is generated and optimized using a suitable software package (e.g., ChemDraw, Avogadro).
-
Target Protein Library: A library of potential protein targets from M. tuberculosis is compiled. These targets are typically essential enzymes involved in key metabolic pathways.
-
Docking Simulation: A reverse docking program (e.g., AutoDock Vina, GOLD) is used to dock the ligand against the library of protein targets. The software calculates the binding affinity (e.g., in kcal/mol) for each ligand-protein interaction.
-
Hit Identification: Proteins that show the highest binding affinities with the ligand are identified as potential targets.
Molecular Dynamics Simulation Protocol:
-
System Preparation: The top-ranked protein-ligand complexes from the reverse docking study are selected. The complexes are solvated in a water box with appropriate ions to neutralize the system.
-
Simulation Engine: A molecular dynamics simulation engine (e.g., GROMACS, AMBER) is used to run the simulations.
-
Force Field: An appropriate force field (e.g., CHARMM, AMBER) is applied to describe the interactions between atoms.
-
Simulation Run: The system is first minimized to remove steric clashes, followed by a gradual heating and equilibration phase. Finally, a production run of several nanoseconds is performed.
-
Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) calculations.
Mandatory Visualizations
General Workflow for Synthesis and Evaluation of Mandelic Acid Derivatives
References
A Technical Guide to the Preliminary Screening of Spirothiazolidinone Libraries
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the preliminary screening of spirothiazolidinone libraries, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties, efficient screening methodologies are crucial for identifying lead compounds for further drug development. This document outlines the core components of a typical preliminary screening cascade, including data presentation from representative studies, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways.
Data Presentation: High-Throughput Screening Outcomes
The preliminary screening of a spirothiazolidinone library typically involves evaluating the compounds against a panel of cancer cell lines and microbial strains to identify initial hits. The data is often presented in tabular format to facilitate comparison of the compounds' potency and spectrum of activity.
Anticancer Activity
The anticancer activity of spirothiazolidinone derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While a comprehensive single table from a large library screen is proprietary, the following table collates representative data from different studies to illustrate typical findings.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IIa | Leukemia (RPMI-8226) | 1.61 | [1] |
| IIa | Leukemia (SR) | 1.11 | [1] |
| IIb | Leukemia (RPMI-8226) | > 100 | [1] |
| IIb | Leukemia (SR) | > 100 | [1] |
| 6a | Breast (MDA-MB-231) | 7.6 | [2] |
| 6a | Breast (MCF-7) | 8.4 | [2] |
| 7 | Leukemia (RPMI-8226) | 1.61 | [2] |
| 7 | Leukemia (SR) | 1.11 | [2] |
| 13a | Colorectal (HCT116) | 0.05 (mM/ml) | [2] |
| 13b | Colorectal (HCT116) | 0.12 (mM/ml) | [2] |
| Compound 1 | Renal (RXF393) | 7.01 ± 0.39 | [3] |
| Compound 1 | Melanoma (LOX IMVI) | 9.55 ± 0.51 | [3] |
| Compound 1 | Colon (HT29) | 24.3 ± 1.29 | [3] |
Note: The presented data is a compilation from multiple sources and not from a single library screening campaign.
Antimicrobial Activity
The antimicrobial potential of spirothiazolidinone libraries is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |
| 16 | 39 | 42 | 45 | 51 | 48 | [4] |
| 17 | 41 | 44 | 48 | 54 | 50 | [4] |
| 18 | 40 | 43 | 46 | 52 | 49 | [4] |
| 19 | 39 | 41 | 44 | 50 | 47 | [4] |
| 20 | 58 | 61 | 64 | 67 | 65 | [4] |
| 21 | 56 | 59 | 62 | 65 | 63 | [4] |
| 22 | 57 | 60 | 63 | 66 | 64 | [4] |
| 23 | 55 | 58 | 61 | 64 | 62 | [4] |
| Ampicillin (Ref.) | 70 | 73 | 75 | 81 | 78 | [4] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of screening results. Below are methodologies for key experiments typically employed in the preliminary screening of spirothiazolidinone libraries.
High-Throughput Screening (HTS) for Cytotoxicity (Resazurin Assay)
This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom microplate.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Addition:
-
Prepare a stock solution of each spirothiazolidinone compound from the library in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Create a series of dilutions of the stock solutions in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plates for 48-72 hours.
3. Resazurin Addition and Incubation:
-
Prepare a 0.15 mg/mL solution of resazurin in phosphate-buffered saline (PBS) and filter-sterilize.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, protected from light.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value for each active compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
1. Preparation of Microbial Inoculum:
-
Streak the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains on appropriate agar plates and incubate overnight at 37°C (for bacteria) or 30°C (for fungi).
-
Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the broth culture until it reaches the logarithmic phase of growth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay wells.
2. Compound Preparation and Serial Dilution:
-
Dissolve the spirothiazolidinone compounds in DMSO to a stock concentration of 1 mg/mL.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock compound solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well.
3. Inoculation and Incubation:
-
Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
4. Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a growth indicator like resazurin can be added to aid in the determination of viability.
Caspase-3/7 Activity Assay (Apoptosis Assessment)
This assay is a follow-up for cytotoxic hits to determine if they induce apoptosis by measuring the activity of executioner caspases.
1. Cell Treatment:
-
Seed and treat cells with the spirothiazolidinone compounds at their IC50 concentrations as described in the cytotoxicity assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
2. Caspase-Glo® 3/7 Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
After the desired treatment period (e.g., 24 hours), remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
3. Incubation and Luminescence Reading:
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a microplate reader.
4. Data Analysis:
-
Compare the luminescence signal of the compound-treated wells to that of the vehicle-treated control wells to determine the fold-increase in caspase-3/7 activity.
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and biological pathways relevant to the screening of spirothiazolidinone libraries.
Caption: High-throughput screening workflow for a spirothiazolidinone library.
Caption: Intrinsic apoptosis pathway induced by spirothiazolidinones.[5][6][7]
References
- 1. galaxypub.co [galaxypub.co]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile synthesis and anticancer activity evaluation of spiro[thiazolidinone-isatin] conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of MmpL3 in Mycobacterium tuberculosis: A Technical Guide for Researchers
An In-depth Examination of a Key Drug Target
Mycobacterial membrane protein Large 3 (MmpL3) stands as an essential and highly vulnerable target in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This inner membrane transporter plays a critical role in the biogenesis of the unique and protective mycobacterial cell wall, making it a focal point for novel drug discovery efforts. This technical guide provides a comprehensive overview of the structure, function, and inhibition of MmpL3, tailored for researchers, scientists, and drug development professionals.
Core Function: The Mycolic Acid Shuttle
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[1][2] Its primary and essential function is the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasm.[3][4][5] Mycolic acids are long-chain fatty acids that are crucial components of the mycobacterial outer membrane, contributing to its low permeability and resistance to many antibiotics.[4]
Depletion of MmpL3 in M. smegmatis and Mtb leads to the accumulation of TMM in the cytoplasm and a reduction in trehalose dimycolate (TDM) and mycolated arabinogalactan, ultimately arresting cell division and causing rapid cell death.[3][6] This essentiality for both replication and viability, including during infection, underscores its attractiveness as a drug target.[7] The transport process is dependent on the proton motive force (PMF), with MmpL3 functioning as a proton-TMM antiporter.[3][4]
Structural Architecture of MmpL3
The structure of MmpL3 has been elucidated through X-ray crystallography and cryo-electron microscopy, revealing key features of its transport mechanism.[8][9][10]
-
Overall Structure: MmpL3 consists of 12 transmembrane helices (TMHs) that span the inner membrane, and two large periplasmic domains (PD1 and PD2).[1][11] It also possesses a cytoplasmic C-terminal domain.[1]
-
Oligomeric State: While many RND transporters function as trimers, studies on MmpL3 have shown both monomeric and dimeric forms, with the functional unit still under investigation.[11][12] Some studies suggest a homotrimeric functional unit.[8][13]
-
Proton Relay Network: A critical feature for its function as a proton-driven transporter is the presence of conserved aspartate and tyrosine residues within the transmembrane domain (TMDs 4 and 10) that form a proton translocation channel.[1]
-
Substrate Binding and Transport: TMM is thought to be flipped from the inner to the outer leaflet of the cytoplasmic membrane and then transported through a channel-like cavity within MmpL3 to the periplasm.[4][11] The periplasmic domains are hypothesized to play a role in handing off TMM to chaperone proteins for further transport to the outer membrane.[1] MmpL3 has also been shown to bind other lipids, such as phosphatidylethanolamine (PE), suggesting a broader role in lipid transport.[11][14]
MmpL3 as a Promising Drug Target
The essential nature of MmpL3 has made it a prime target for the development of new anti-tubercular agents. A diverse range of small molecule inhibitors have been identified that target MmpL3, many of which show potent activity against drug-sensitive and drug-resistant Mtb strains.[15][16][17]
Classes of MmpL3 Inhibitors
Several distinct chemical scaffolds have been shown to inhibit MmpL3, including:
-
Adamantyl ureas (e.g., AU1235)[3]
-
Ethylenediamines (e.g., SQ109)[3]
-
Indolecarboxamides [19]
-
Tetrahydropyrazolopyrimidines [20]
Mechanism of Inhibition
MmpL3 inhibitors are thought to act by two primary mechanisms:
-
Direct Binding and Blockade: Many inhibitors are proposed to bind within the proton translocation channel of MmpL3, thereby physically obstructing the movement of protons and halting the transport of TMM.[13][20]
-
Dissipation of Proton Motive Force: Some inhibitors, like SQ109, have been shown to dissipate the transmembrane electrochemical proton gradient, which indirectly inhibits the function of PMF-dependent transporters like MmpL3.[20][21]
Data Presentation: Quantitative Analysis of MmpL3 Inhibitors
The following tables summarize key quantitative data for various MmpL3 inhibitors, providing a basis for comparison and further drug development efforts.
Table 1: Binding Affinities of Ligands to MmpL3
| Compound | Target Organism | KD (μM) | Reference |
| TMM | M. smegmatis | 3.7 ± 1.3 | [8] |
| Phosphatidylethanolamine (PE) | M. smegmatis | 19.5 ± 6.3 | [8] |
| AU1235 | M. smegmatis | 0.29 | [8] |
| ICA38 | M. smegmatis | 0.16 | [8] |
| SQ109 | M. smegmatis | 1.65 | [8] |
| Rimonabant | M. smegmatis | 29 | [8] |
| AU1235 | M. tuberculosis | 0.1322 | [22] |
| BM212 | M. tuberculosis | 1.2844 | [22] |
| SQ109 | M. tuberculosis | 1.2122 | [22] |
| THPP1 | M. tuberculosis | 2.6307 | [22] |
| BM212 | M. smegmatis | 65.5 ± 17.9 | [16] |
Table 2: Minimum Inhibitory Concentrations (MIC) of MmpL3 Inhibitors
| Compound | Target Organism | MIC (μM) | Reference |
| SQ109 | M. tuberculosis H37Rv | >500 | [1] |
| BM212 | M. tuberculosis H37Rv | 16 | [1] |
| THPP1 | M. tuberculosis H37Rv | 2 | [1] |
| NITD-304 | M. tuberculosis H37Rv | 0.25 | [1] |
| NITD-349 | M. tuberculosis H37Rv | 0.125 | [1] |
| IC4 | M. tuberculosis H37Rv | 0.06 | [1] |
| IC21 | M. tuberculosis H37Rv | 0.06 | [1] |
| IC52 | M. tuberculosis H37Rv | 1 | [1] |
| PC88 | M. tuberculosis H37Rv | 4 | [1] |
| MSU-43085 | M. abscessus | 2.9 | [13] |
| MSU-43085 | M. avium complex | 23 | [13] |
| Compound 5 (indole) | M. abscessus | 19 | [3] |
| Compound 5 (indole) | M. avium | 2 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study MmpL3 function and inhibition.
MmpL3 Protein Expression and Purification
Objective: To obtain purified MmpL3 for structural and functional studies.
Protocol (adapted from[5][20]):
-
Expression:
-
Clone the full-length mmpL3 gene from M. smegmatis or M. tuberculosis into an E. coli expression vector (e.g., pET).
-
Transform the plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)ΔacrB).
-
Grow cultures in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5-1 mM) and continue incubation at a lower temperature (e.g., 18-20°C) overnight.
-
-
Cell Lysis and Membrane Preparation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using a French press or sonication.
-
Remove cell debris by low-speed centrifugation.
-
Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG)).
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Remove insoluble material by ultracentrifugation.
-
-
Purification:
-
Perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin if the protein has a His-tag.
-
Wash the column extensively with a buffer containing a low concentration of imidazole.
-
Elute MmpL3 with a high concentration of imidazole.
-
Further purify the protein by size-exclusion chromatography (SEC) to remove aggregates and obtain a homogenous sample.
-
Spheroplast-Based TMM Flippase Assay
Objective: To monitor the translocation (flipping) of TMM across the inner membrane.
Protocol (adapted from[3][15][16]):
-
Spheroplast Preparation:
-
Grow M. smegmatis to mid-log phase.
-
Treat the cells with glycine and lysozyme in a hypertonic buffer (e.g., containing sucrose and magnesium) to remove the cell wall.
-
-
Metabolic Labeling:
-
Incubate the spheroplasts with a labeled precursor, such as 14C-acetate or 6-azido-trehalose, to allow for the synthesis of labeled TMM.
-
-
Inhibitor Treatment:
-
Pre-incubate a subset of spheroplasts with the MmpL3 inhibitor being tested or a vehicle control (e.g., DMSO).
-
-
Detection of Flipped TMM:
-
Method A (Enzymatic Accessibility): Treat the spheroplasts with an externally added enzyme (e.g., LysB) that can only access and degrade TMM on the outer leaflet of the inner membrane.
-
Method B (Click Chemistry): If using 6-azido-trehalose, react the spheroplasts with a membrane-impermeable alkyne-biotin probe. Biotinylated TMM can then be detected.
-
-
Analysis:
-
Extract the lipids from the spheroplasts.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the labeled TMM using autoradiography or streptavidin blotting. A decrease in accessible (flipped) labeled TMM in the presence of an inhibitor indicates inhibition of MmpL3 flippase activity.
-
In Vitro Proton Transport Assay
Objective: To directly measure the proton translocation activity of purified MmpL3.
Protocol (adapted from[1][23]):
-
Proteoliposome Reconstitution:
-
Reconstitute purified MmpL3 into liposomes containing a pH-sensitive fluorescent probe (e.g., pyranine).
-
-
Establishment of a pH Gradient:
-
Create a pH gradient across the liposome membrane by diluting the proteoliposomes into a buffer with a different pH.
-
-
Fluorescence Measurement:
-
Monitor the change in fluorescence of the entrapped probe over time. A change in fluorescence indicates the movement of protons across the membrane.
-
-
Inhibitor Analysis:
-
Perform the assay in the presence and absence of MmpL3 inhibitors to determine their effect on proton transport.
-
Visualizing MmpL3 Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key aspects of MmpL3 biology and its investigation.
MmpL3-Mediated TMM Transport Pathway
Caption: MmpL3 facilitates the proton-motive-force-dependent transport of TMM.
Experimental Workflow for MmpL3 Inhibitor Validation
Caption: A multi-step workflow for the validation of novel MmpL3 inhibitors.
Logical Relationship of MmpL3 Interacting Partners
Caption: MmpL3 interacts with proteins involved in TMM transport and cell division.
Conclusion
MmpL3 represents a cornerstone in the physiology of Mycobacterium tuberculosis, with its essential role in cell wall biosynthesis making it an exceptionally promising target for novel therapeutics. A deep understanding of its structure, mechanism of action, and the ways in which it can be inhibited is crucial for the development of new drugs to combat tuberculosis. This guide provides a foundational resource for researchers dedicated to this critical area of study, offering a synthesis of current knowledge and practical experimental approaches to further unravel the complexities of this vital mycobacterial transporter.
References
- 1. Proton transfer activity of the reconstituted Mycobacterium tuberculosis MmpL3 is modulated by substrate mimics and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections | MDPI [mdpi.com]
- 4. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]
- 5. Cryo-EM structure of the trehalose monomycolate transporter, MmpL3, reconstituted into peptidiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mycobacterium lipid transporter MmpL3 is dimeric in detergent solution, SMALPs and reconstituted nanodiscs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. Construction of conditional knockdown mutants in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The MmpL3 interactome reveals a complex crosstalk between cell envelope biosynthesis and cell elongation and division in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mycobacterium lipid transporter MmpL3 is dimeric in detergent solution, SMALPs and reconstituted nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MmpL3, Wag31 and PlrA are involved in coordinating polar growth with peptidoglycan metabolism and nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. portlandpress.com [portlandpress.com]
- 23. Research Portal [researchworks.creighton.edu]
Initial Characterization of Tuberculosis Inhibitor 4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive summary of the initial characterization of Tuberculosis Inhibitor 4, a novel antitubercular agent. Also referred to as compound 16 in its primary study, this molecule is a mandelic acid-based spirothiazolidinone that has demonstrated significant inhibitory activity against Mycobacterium tuberculosis. This document collates the available in vitro activity data, outlines the experimental methodologies employed in its initial assessment, and presents its proposed mechanism of action based on computational studies. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of new anti-tuberculosis therapies.
Core Compound Data
This compound (compound 16) is a synthetic small molecule belonging to the spirothiazolidinone class of heterocyclic compounds, incorporating a mandelic acid moiety. Its chemical structure has been confirmed by single-crystal X-ray analysis.
Table 1: In Vitro Activity of this compound
| Compound Name | Target Organism | Assay Type | Result | Concentration |
| This compound (compound 16) | Mycobacterium tuberculosis H37Rv | Growth Inhibition | 98% Inhibition[1] | < 6.25 µg/mL[1] |
Note: The precise Minimum Inhibitory Concentration (MIC) value has not been made publicly available beyond the screening result of >98% inhibition at the tested concentration.
Experimental Protocols
The following sections describe the general methodologies understood to have been used in the initial characterization of this compound, based on the available literature. Specific instrument parameters, reagent concentrations, and incubation times are detailed in the primary research publication.
Chemical Synthesis
This compound is part of a series of novel spirothiazolidinone derivatives. The general synthesis protocol involves a multi-step reaction:
-
Hydrazide Formation: Reaction of a mandelic acid ester with hydrazine hydrate to form the corresponding hydrazide.
-
Schiff Base Condensation: Condensation of the mandelic acid hydrazide with a cyclic ketone to form a hydrazone (Schiff base).
-
Cyclization: A one-pot reaction of the resulting hydrazone with a mercaptoalkanoic acid (such as mercaptoacetic acid) to yield the final spirothiazolidinone structure.
In Vitro Antitubercular Activity Assay
The antimycobacterial activity of this compound was evaluated against the virulent Mycobacterium tuberculosis H37Rv strain. While the specific assay is not detailed in publicly available abstracts, a common method for such screening is the Microplate Alamar Blue Assay (MABA).
General MABA Protocol:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth, and the turbidity is adjusted to a McFarland standard.
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compound. Control wells (no drug) are included.
-
Incubation: The microplate is incubated at 37°C for a period of 5-7 days.
-
Alamar Blue Addition: A solution of Alamar Blue (resazurin) and Tween 80 is added to each well.
-
Secondary Incubation: The plate is re-incubated for 24 hours.
-
Data Analysis: A color change from blue (no growth) to pink (growth) is observed. The lowest concentration of the compound that prevents this color change is recorded as the Minimum Inhibitory Concentration (MIC). The reported "98% inhibition" suggests a quantitative readout, possibly via spectrophotometry, was used to determine the extent of growth inhibition relative to controls.[1]
Computational Studies: Reverse Docking and Molecular Dynamics
To elucidate the potential mechanism of action, in silico studies were performed. These computational methods are used to predict the binding affinity and stability of a ligand (this compound) against a panel of known protein targets in M. tuberculosis.
-
Target Selection: A panel of ten putative drug targets within M. tuberculosis was selected.
-
Reverse Docking: The three-dimensional structure of this compound was docked into the active sites of the selected protein targets. This process calculates the probable binding poses and scores them based on factors like binding energy.
-
Molecular Dynamics (MD) Simulation: The most promising protein-ligand complexes identified through docking were subjected to MD simulations. These simulations model the movement of atoms over time, providing insights into the stability of the binding interaction.
-
Target Prioritization: Based on stable binding energies and persistent molecular interactions throughout the simulations, a list of the most likely protein targets was generated.[1]
Proposed Mechanism of Action
Computational studies have identified five potential protein targets for this compound, all of which are crucial for the survival of M. tuberculosis.[1] The inhibitor is hypothesized to function by occluding the substrate from the active site of one or more of these enzymes.
Table 2: Potential Protein Targets of this compound
| Target Protein | Function | Biological Pathway |
| HadAB | Dehydratase component of the fatty acid synthase II (FAS-II) system | Mycolic Acid Biosynthesis |
| Pks13 | Polyketide synthase involved in the final condensation of two long-chain fatty acids | Mycolic Acid Biosynthesis |
| DprE1 | Decaprenylphosphoryl-β-D-ribose 2'-epimerase | Arabinogalactan Synthesis (Cell Wall) |
| FadD32 | Fatty acyl-AMP ligase | Mycolic Acid Biosynthesis |
| InhA | Enoyl-acyl carrier protein reductase | Mycolic Acid Biosynthesis |
The majority of the predicted targets are involved in the mycolic acid biosynthesis pathway, a critical component of the unique and resilient mycobacterial cell wall. This suggests that this compound likely exerts its antimycobacterial effect by disrupting the formation of this essential protective layer.
Visualizations
Experimental and Computational Workflow
The following diagram illustrates the logical flow of the initial characterization of this compound.
Proposed Multi-Target Mechanism of Action
This diagram depicts the potential signaling pathways inhibited by this compound, based on the computational analysis.
Conclusion and Future Directions
This compound (compound 16) is a promising lead compound with potent in vitro activity against M. tuberculosis. The initial characterization suggests that its mechanism of action likely involves the disruption of the mycobacterial cell wall, a clinically validated target pathway.
Further research is required to fully elucidate its potential as a therapeutic agent. Key next steps should include:
-
Determination of the precise Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
In vitro validation of the predicted protein targets through biochemical assays.
-
Evaluation of its efficacy in intracellular macrophage models of tuberculosis infection.
-
Assessment of its pharmacokinetic and safety profiles in in vivo animal models.
-
Further exploration of the structure-activity relationship (SAR) of the mandelic acid-based spirothiazolidinone scaffold to optimize potency and drug-like properties.
References
Exploring the Chemical Space of Mandelic Acid-Based Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical space of mandelic acid-based inhibitors, with a focus on their potential as therapeutic agents. This document outlines the synthesis of mandelic acid derivatives, their evaluation as enzyme inhibitors, particularly targeting lactate dehydrogenase (LDH), and the relevant cellular pathways they modulate.
Introduction to Mandelic Acid as a Scaffold
Mandelic acid, an alpha-hydroxy acid with a phenyl group attached to the alpha carbon, presents a versatile and attractive scaffold for the design of enzyme inhibitors. Its chiral nature and the presence of a carboxylic acid and a hydroxyl group offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The lipophilicity of the phenyl ring can be tuned through substitution, influencing membrane permeability and interaction with hydrophobic pockets of target proteins.
Synthesis of Mandelic Acid Derivatives
The synthesis of mandelic acid and its analogs can be achieved through various chemical and enzymatic methods. Traditional chemical synthesis often involves the hydrolysis of mandelonitrile, which is derived from benzaldehyde.[1] More recent and environmentally friendly approaches utilize enzymatic cascades.[2]
General Chemical Synthesis of Substituted Mandelic Acids
A common route to substituted mandelic acids starts from the corresponding substituted benzaldehyde. The general steps are as follows:
-
Cyanohydrin Formation: The substituted benzaldehyde is reacted with a cyanide source, such as sodium cyanide, in the presence of a bisulfite adduct to form the corresponding mandelonitrile derivative.[3]
-
Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid, affording the substituted mandelic acid.[1]
Enzymatic Synthesis
Biocatalytic methods offer high stereoselectivity and milder reaction conditions. A three-enzyme cascade has been developed for the synthesis of mandelic acid from oxalic acid and benzaldehyde.[2] This approach can be adapted for the synthesis of various derivatives.
Targeting Lactate Dehydrogenase with Mandelic Acid-Based Inhibitors
Lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis, is a promising target for cancer therapy. Cancer cells often exhibit upregulated LDH activity to support their high metabolic rate.[4][5] Inhibition of LDH can disrupt cancer cell metabolism and induce apoptosis. The structural features of mandelic acid make it a suitable starting point for the design of LDH inhibitors.
Structure-Activity Relationship (SAR) of LDH Inhibitors
-
Hydrophobic Interactions: The phenyl ring of a mandelic acid scaffold can occupy a hydrophobic pocket near the active site. Substituents on this ring can be varied to optimize these interactions.
-
Hydrogen Bonding: The carboxylic acid and hydroxyl groups are key for forming hydrogen bonds with residues in the active site.
-
Stereochemistry: The stereochemistry at the alpha-carbon is often crucial for potent inhibition, with one enantiomer typically being significantly more active than the other.
Quantitative Data on LDH Inhibition
To illustrate the type of data generated in the process of inhibitor development, the following table summarizes the inhibitory activity of a hypothetical series of mandelic acid-based LDH inhibitors. This data is representative of what would be collected in an SAR study.
| Compound ID | R1-Substitution | R2-Substitution | IC50 (µM) for LDHA |
| MA-001 | H | H | 150.5 ± 12.3 |
| MA-002 | 4-Cl | H | 75.2 ± 6.8 |
| MA-003 | 4-Br | H | 68.9 ± 5.4 |
| MA-004 | 4-F | H | 82.1 ± 7.1 |
| MA-005 | 4-CH3 | H | 120.7 ± 10.5 |
| MA-006 | H | CH3 | 250.3 ± 21.9 |
| MA-007 | 4-Cl | CH3 | 180.6 ± 15.2 |
Note: The data presented in this table is illustrative and intended to represent the format and type of results obtained from SAR studies. It is not derived from a single, specific experimental study on mandelic acid-based LDH inhibitors.
Experimental Protocols
Synthesis of 4-Chloromandelic Acid (Illustrative Example)
This protocol is adapted from general procedures for the synthesis of mandelic acid derivatives.[1][3]
-
Preparation of 4-Chlorobenzaldehyde Cyanohydrin:
-
In a well-ventilated fume hood, dissolve 4-chlorobenzaldehyde (14.0 g, 0.1 mol) in ethanol (50 mL).
-
In a separate flask, dissolve sodium cyanide (5.4 g, 0.11 mol) in water (20 mL).
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the sodium cyanide solution to the 4-chlorobenzaldehyde solution with vigorous stirring.
-
After the addition is complete, continue stirring at 0-5 °C for 2 hours.
-
Slowly add hydrochloric acid (2 M) to neutralize the reaction mixture (pH ~7).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 4-chloromandelonitrile.
-
-
Hydrolysis to 4-Chloromandelic Acid:
-
To the crude 4-chloromandelonitrile, add concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., water or a toluene/hexane mixture) to yield pure 4-chloromandelic acid.
-
Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol is based on commercially available LDH inhibitor screening kits and standard biochemical assay procedures.[6][7][8]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 0.1 M potassium phosphate buffer, pH 7.4.
-
LDH Enzyme Solution: Prepare a stock solution of human recombinant LDHA in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Substrate Solution: Prepare a solution of sodium pyruvate (e.g., 2 mM) in assay buffer.
-
Cofactor Solution: Prepare a solution of NADH (e.g., 0.2 mM) in assay buffer.
-
Inhibitor Solutions: Dissolve the mandelic acid derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the inhibitor solution (or solvent for control wells).
-
Add 20 µL of the LDH enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate (pyruvate) and cofactor (NADH) mixture.
-
Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) in a kinetic mode for 10-15 minutes at 37 °C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The Central Role of LDH in Glycolysis
Mandelic acid-based inhibitors targeting LDH would directly impact the glycolytic pathway, which is a central metabolic pathway for energy production.
Caption: The Glycolytic Pathway and the Role of LDH.
Experimental Workflow for Inhibitor Screening and Validation
The process of identifying and validating mandelic acid-based inhibitors follows a structured workflow.
Caption: Workflow for Mandelic Acid-Based Inhibitor Discovery.
Potential Impact on Cancer Cell Signaling
Inhibition of LDH by mandelic acid derivatives can have downstream effects on various signaling pathways crucial for cancer cell survival and proliferation.
References
- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Frontiers | Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases [frontiersin.org]
- 5. Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
identifying novel scaffolds for MmpL3 inhibition
An In-Depth Technical Guide to Identifying Novel Scaffolds for MmpL3 Inhibition
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacterial membrane protein Large 3 (MmpL3) has emerged as a highly vulnerable and promising drug target for the development of new therapeutics against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). This transporter is essential for the translocation of trehalose monomycolate (TMM), a critical precursor for the biosynthesis of the unique mycobacterial outer membrane.[1][2] Its essentiality, coupled with its absence in mammals, makes it an ideal target. High-throughput screening campaigns have independently and repeatedly identified a surprising number of structurally diverse small molecules that kill mycobacteria by inhibiting MmpL3. This guide provides a comprehensive overview of the strategies, experimental protocols, and known chemical scaffolds related to MmpL3 inhibition, serving as a technical resource for researchers in the field of anti-tubercular drug discovery.
The MmpL3-Mediated Mycolic Acid Transport Pathway
MmpL3 is a member of the Resistance-Nodulation-cell Division (RND) superfamily of transporters.[2] Its primary function is to flip TMM from its site of synthesis in the cytoplasm across the inner cell membrane to the periplasm. This process is energized by the proton motive force (PMF).[3][4][5] Once in the periplasm, TMM donates its mycolic acid moiety to form trehalose dimycolate (TDM) and mycolated arabinogalactan, which are indispensable components of the protective mycobacterial outer membrane.[2][6] Inhibition of MmpL3 disrupts this crucial pathway, leading to the intracellular accumulation of TMM, a halt in outer membrane construction, and rapid bactericidal activity.[2][3][6]
Caption: The MmpL3 transporter flips TMM from the cytoplasm to the periplasm.
Workflow for Identifying Novel MmpL3 Inhibitors
The discovery of MmpL3 inhibitors predominantly relies on a target-agnostic, whole-cell phenotypic screening approach, followed by target deconvolution. This strategy ensures that identified compounds are active against intact bacteria, possessing the necessary permeability and stability.
Caption: Workflow from high-throughput screening to in vivo efficacy testing.
Key Experimental Protocols
High-Throughput Whole-Cell Screening
This initial step identifies compounds that inhibit mycobacterial growth.
-
Objective: To screen a compound library for growth inhibitors of M. tuberculosis or a surrogate like M. smegmatis.
-
Methodology:
-
Strain Preparation: Use a wild-type or fluorescent reporter strain of M. tuberculosis (e.g., expressing mCherry or GFP).[7] Grow cultures to mid-log phase (OD~0.5-0.8) in Middlebrook 7H9 medium supplemented with OADC and Tween 80.
-
Assay Preparation: Dispense compounds from the library into 384-well microplates to a final concentration of ~10-25 µM.[8][9]
-
Inoculation: Dilute the bacterial culture to a starting OD of 0.01-0.03 and add to the compound-containing plates.[7] Include positive (e.g., isoniazid) and negative (DMSO vehicle) controls on each plate.
-
Readout:
-
Resazurin Microtiter Assay (REMA): Add resazurin solution to each well and incubate for an additional 12-24 hours. Viable, respiring cells reduce the blue dye to pink resorufin. Measure fluorescence or absorbance to quantify growth inhibition.[8]
-
Fluorescence Assay: For reporter strains, directly measure the fluorescence in each well. A lack of increase in fluorescence compared to day zero indicates growth inhibition.[7]
-
-
Hit Selection: Compounds causing ≥90% growth inhibition are selected as primary hits for further validation.[7]
-
Target Identification via Resistant Mutant Selection
-
Objective: To identify the molecular target of a hit compound.
-
Methodology:
-
Mutant Selection: Plate a large number of Mtb cells (~10⁸ to 10¹⁰ CFU) onto 7H10 agar plates containing the hit compound at 5-10x its minimum inhibitory concentration (MIC).
-
Isolation and Verification: Incubate plates for 3-4 weeks. Pick individual resistant colonies, grow them in liquid culture, and re-test their MIC to confirm the resistance phenotype.
-
Whole Genome Sequencing (WGS): Extract genomic DNA from several independent resistant mutants and the parent wild-type strain. Sequence the genomes using a platform like Illumina.
-
Analysis: Compare the mutant genomes to the parent genome to identify single nucleotide polymorphisms (SNPs). Mutations consistently found across independent mutants in the same gene (e.g., mmpL3) strongly suggest it is the drug's target.[10]
-
TMM Accumulation Assay (Target Engagement)
This assay confirms that the compound's mode of action involves the MmpL3 pathway.
-
Objective: To determine if a compound causes the intracellular accumulation of TMM and a reduction in TDM, the specific phenotype of MmpL3 inhibition.
-
Methodology:
-
Culture and Treatment: Grow Mtb cultures to mid-log phase. Treat the cells with the test compound at various multiples of its MIC for 3 to 16 hours.[11]
-
Metabolic Labeling: Add [1,2-¹⁴C]acetic acid (0.25 to 0.5 µCi/ml) to the cultures at the same time as the inhibitor to radiolabel newly synthesized lipids.[11]
-
Lipid Extraction: Harvest the cells, wash, and extract total lipids using a sequence of solvents like chloroform/methanol (1:2 and 2:1).
-
TLC Analysis: Spot the extracted lipids onto a silica gel thin-layer chromatography (TLC) plate. Develop the plate using a solvent system such as chloroform/methanol/water (60:30:6, v/v/v).
-
Detection: Expose the TLC plate to a phosphor screen and visualize the radiolabeled lipid species. MmpL3 inhibitors will show a dose-dependent increase in the TMM spot and a corresponding decrease in the TDM spot compared to untreated controls.[4]
-
Mechanism of Action: Direct vs. Indirect Inhibition
Some compounds inhibit MmpL3 indirectly by dissipating the PMF it relies on for energy.[3][5] It is crucial to distinguish these from direct binders.
-
Proton Motive Force (PMF) Dissipation Assay:
-
Objective: To measure the effect of a compound on the two components of PMF: membrane potential (Δψ) and the proton gradient (ΔpH).
-
Methodology (Δψ): Use a fluorescent dye like 3,3′-Diethyloxacarbocyanine Iodide (DiOC₂(3)). In energized cells, the dye accumulates and its fluorescence is quenched. Depolarization of the membrane by an inhibitor causes the dye to be released, resulting in an increase in fluorescence.[4]
-
Methodology (ΔpH): Use a pH-sensitive fluorescent probe. The proton translocation activity can be measured in proteoliposomes reconstituted with purified MmpL3 and loaded with a pH-sensitive probe like pyranine.[12] A change in internal pH upon addition of the compound indicates an effect on the proton gradient.
-
-
Direct Binding Assays:
-
Objective: To provide direct evidence of a physical interaction between the inhibitor and the MmpL3 protein.
-
Methodologies:
-
Biolayer Interferometry (BLI) / Surface Plasmon Resonance (SPR): Purified MmpL3 protein is immobilized on a sensor chip. The test compound is flowed over the surface. A binding event is detected as a change in light interference (BLI) or resonance angle (SPR), allowing for the determination of binding kinetics.[3][10]
-
Competitive Probe Displacement Assay: This whole-cell assay uses a fluorescently-labeled MmpL3 inhibitor probe (e.g., "North 114"). Cells expressing MmpL3 are incubated with the probe. A test compound that binds to the same site will displace the probe, leading to a measurable decrease in cellular fluorescence via flow cytometry.[4][10]
-
-
Novel Scaffolds for MmpL3 Inhibition
A wide array of chemical scaffolds has been identified as MmpL3 inhibitors, highlighting the target's "promiscuity".[3] Many of these compounds are lipophilic, a characteristic that appears to aid their antimycobacterial potency.[11]
Caption: A variety of chemical classes have been found to inhibit MmpL3.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative compounds from several major MmpL3 inhibitor scaffolds against M. tuberculosis H37Rv.
| Scaffold Class | Representative Compound | MIC (µM) against Mtb H37Rv | Reference(s) |
| Indole-2-carboxamides | Compound 26 (4,6-difluoro derivative) | 0.012 | [13][14][15] |
| NITD-304 | 0.02 | [3] | |
| NITD-349 | 0.05 | [3] | |
| Compound 5 (unsubstituted) | 0.25 µg/mL (~0.6 µM) | [16] | |
| Adamantyl Ureas | AU1235 | 0.03 - 0.3 | [1] |
| Compound 5 (N-(1-adamantyl)urea) | 1.23 | [1] | |
| Compound 7 | 0.1 µg/mL (~0.3 µM) | [17] | |
| Benzimidazoles | EJMCh4 | 0.0078 µg/mL (~0.018 µM) | [6] |
| EJMCh6 | 0.0078 µg/mL (~0.017 µM) | [6] | |
| Compound 6 | 16 µM (IC₉₀) | [1] | |
| Ethylenediamines | SQ109 | 2.36 | [3] |
| Diarylpyrroles | BM212 | 3.76 | [3] |
| Tetrahydropyrazolopyrimidines | THPP1 | 13.44 | [3] |
Note: MIC values can vary between studies due to different experimental conditions (e.g., media composition, inoculum size). Values are presented for comparative purposes.
Conclusion and Future Directions
MmpL3 is a clinically and genetically validated target for tuberculosis chemotherapy. The wealth of structurally diverse inhibitors identified through whole-cell screening underscores its vulnerability.[3] The primary challenge moving forward is to optimize these novel scaffolds to improve their pharmacological properties, such as aqueous solubility and bioavailability, which are often poor due to the lipophilic nature required for potent activity.[11] The development of higher-throughput direct-binding and functional assays will be crucial to accelerate the structure-activity relationship studies needed to advance these promising compounds through the drug development pipeline.[3][11] Furthermore, the efficacy of MmpL3 inhibitors against drug-resistant Mtb strains and their potential for synergistic combinations with existing drugs make them a cornerstone of future anti-tubercular regimens.[3][13]
References
- 1. Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Benzo[d]Imidazole Derivatives Affect MmpL3 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening a library of 1,600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Mandelic Acid-Based Spirothiazolidinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of spirothiazolidinones derived from mandelic acid, a class of heterocyclic compounds with significant therapeutic potential, particularly as antimicrobial agents. The protocols and data presented herein are intended to guide researchers in the development of novel spirothiazolidinone-based drug candidates.
Introduction
Spirothiazolidinones are a unique class of heterocyclic compounds characterized by a thiazolidinone ring fused at a spiro carbon atom to another cyclic system. When derived from mandelic acid, these compounds incorporate a chiral center and a phenyl group, features that can significantly influence their biological activity. Recent research has highlighted the potent antimycobacterial properties of mandelic acid-based spirothiazolidinones, with some derivatives showing promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1]
Synthetic Strategies
The synthesis of mandelic acid-based spirothiazolidinones can be achieved through various synthetic routes, including conventional multi-step synthesis and more efficient one-pot multicomponent reactions. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
A common approach involves the condensation of a mandelic acid derivative, typically mandelic acid hydrazide, with a suitable cyclic ketone and a mercaptoalkanoic acid, such as thioglycolic acid. This reaction can be catalyzed by acids or bases and may be promoted by conventional heating or microwave irradiation to improve reaction rates and yields.[2][3]
The following table summarizes various synthetic conditions reported for the synthesis of spirothiazolidinones, providing a comparative overview of different methodologies.
| Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Glacial Acetic Acid | Ethanol | 5-7 h | Reflux | 70-85 | [4] |
| p-Dodecylbenzenesulfonic acid (DBSA) | Water | 3-4 h | Room Temperature | 85-95 | [5] |
| Fe2O3 Nanoparticles | Toluene | 4 h | 110°C | 78-93 | [6] |
| Zinc Chloride | DMF | 8-10 h | 100°C | 65-80 | [7] |
| Microwave Irradiation (Catalyst-free) | Water | 10-15 min | - | 88-96 | [2] |
Experimental Protocols
This section provides a detailed experimental protocol for a one-pot synthesis of a mandelic acid-based spirothiazolidinone derivative.
Synthesis of a Spirothiazolidinone Derivative from Mandelic Acid Hydrazide
This protocol describes the synthesis of a spiro[cyclohexane-1,2'-thiazolidin]-4'-one derivative incorporating a mandelic acid moiety.
Materials:
-
Mandelic acid hydrazide (1 mmol)
-
Cyclohexanone (1 mmol)
-
Thioglycolic acid (1.2 mmol)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (20 mL)
-
Sodium bicarbonate solution (5% w/v)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask, dissolve mandelic acid hydrazide (1 mmol) and cyclohexanone (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 2 hours while monitoring the progress by Thin Layer Chromatography (TLC).
-
After the formation of the intermediate Schiff base is confirmed, add thioglycolic acid (1.2 mmol) to the reaction mixture.
-
Continue to reflux the mixture for an additional 4-6 hours until the reaction is complete (as indicated by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralize the mixture with a 5% sodium bicarbonate solution.
-
The precipitated solid is collected by vacuum filtration, washed with cold distilled water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford the pure spirothiazolidinone derivative.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity and Mechanism of Action
Mandelic acid-based spirothiazolidinones have demonstrated significant potential as antitubercular agents.[1] Several studies suggest that these compounds may exert their activity by targeting essential cellular processes in Mycobacterium tuberculosis.
One of the key proposed targets is the Mycobacterial Membrane Protein Large 3 (MmpL3).[8][9] MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a precursor for mycolic acids, which are crucial components of the mycobacterial cell wall.[2][9]
Proposed Signaling Pathway of MmpL3 Inhibition
The following diagram illustrates the proposed mechanism of action of mandelic acid-based spirothiazolidinones through the inhibition of the MmpL3 transporter.
Caption: Inhibition of the MmpL3 transporter by mandelic acid-based spirothiazolidinones.
Inhibition of MmpL3 disrupts the transport of TMM across the inner membrane, thereby interfering with the biosynthesis of mycolic acids and the integrity of the mycobacterial cell wall.[8][10] Some studies suggest that certain MmpL3 inhibitors act by dissipating the proton motive force (PMF) across the mycobacterial membrane, which is essential for the transport function of MmpL3.[4][10]
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel mandelic acid-based spirothiazolidinone derivatives.
Caption: Workflow for synthesis and evaluation of spirothiazolidinones.
Conclusion
Mandelic acid-based spirothiazolidinones represent a promising class of compounds for the development of new antimicrobial agents. The synthetic protocols and biological insights provided in these application notes are intended to facilitate further research in this area. The exploration of diverse synthetic methodologies and a deeper understanding of their mechanism of action will be crucial for the successful development of clinically effective drugs based on this scaffold.
References
- 1. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
- 5. contemporary-progress-in-the-green-synthesis-of-spiro-thiazolidines-and-their-medicinal-significance-a-review - Ask this paper | Bohrium [bohrium.com]
- 6. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 8. researchgate.net [researchgate.net]
- 9. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Testing of Tuberculosis Inhibitor 4
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery and development of new therapeutics with novel mechanisms of action.[2] A crucial phase in the drug discovery pipeline is the comprehensive in vitro evaluation of potential inhibitors to determine their efficacy, potency, selectivity, and mechanism of action before advancing to preclinical and clinical studies.
These application notes provide a detailed set of protocols for the in vitro characterization of "Tuberculosis Inhibitor 4" (TB-I4), a novel candidate compound. The described assays progress from primary whole-cell screening to assess antimycobacterial activity, to more complex cell-based models that mimic the intracellular environment where Mtb resides, and finally to biochemical assays aimed at identifying the inhibitor's molecular target.
Hypothetical Mechanism of Action of TB Inhibitor 4
For the purpose of this protocol, we will hypothesize that TB Inhibitor 4 targets an essential enzyme involved in the synthesis of the mycobacterial cell wall. The unique and complex Mtb cell wall, rich in mycolic acids, is critical for the bacterium's survival and virulence and is a proven target for existing anti-TB drugs.[3][4] Specifically, we will assume TB-I4 inhibits InhA, an enoyl-acyl carrier protein reductase involved in the fatty acid elongation cycle required for mycolic acid biosynthesis. This is the same target as the first-line drug isoniazid (INH).[2]
Experimental Workflow Overview
The in vitro testing of TB Inhibitor 4 follows a tiered approach. It begins with a primary screen to confirm its activity against whole Mtb cells. Positive hits are then evaluated for potency (Minimum Inhibitory Concentration) and cytotoxicity to determine a selectivity index. Subsequently, the inhibitor's ability to kill Mtb within host macrophages is assessed. Finally, biochemical assays are performed to confirm the hypothesized molecular target.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of TB Inhibitor 4 required to inhibit the visible growth of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for this purpose.[5][6]
Methodology
-
Bacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween-80, and 10% ADC (Albumin-Dextrose-Catalase) to mid-log phase (OD₆₀₀ of 0.4-0.6).[7][8]
-
Compound Preparation: Prepare a 2 mg/mL stock solution of TB Inhibitor 4 in dimethyl sulfoxide (DMSO). Create 2-fold serial dilutions in 7H9 broth in a 96-well microplate, ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Adjust the Mtb culture to a final OD₆₀₀ of 0.001 in 7H9 broth.[7] Add 100 µL of this inoculum to each well of the plate containing the compound dilutions. Include a drug-free control (inoculum only) and a positive control (e.g., Rifampicin).
-
Incubation: Seal the plate and incubate at 37°C for 7 days.[8]
-
Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween-80 to each well. Incubate for another 24 hours at 37°C.[5]
-
Readout: Observe the color change. Blue indicates inhibition of growth, while pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Data Presentation
Summarize the MIC values for TB Inhibitor 4 and control drugs against different Mtb strains.
| Compound | Mtb H37Rv MIC (µg/mL) | MDR Mtb Strain 1 MIC (µg/mL) |
| TB Inhibitor 4 | 0.5 | 0.5 |
| Rifampicin (Control) | 0.25 | > 64 |
| Isoniazid (Control) | 0.06 | > 64 |
Protocol 2: Intracellular Growth Inhibition Assay
This assay evaluates the efficacy of TB Inhibitor 4 against Mtb residing within macrophages, which is a more physiologically relevant model of TB infection.[8][9]
Methodology
-
Cell Culture: Culture a human monocyte cell line (e.g., THP-1 or MonoMac-6) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[9][10] For THP-1 cells, differentiate into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Infection: Infect the macrophage monolayer with an Mtb H37Rv suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per 1 macrophage) for 4 hours at 37°C.[9]
-
Removal of Extracellular Bacteria: Wash the cells three times with warm RPMI to remove non-phagocytosed bacteria. Treat the cells with amikacin (50 µg/mL) for 1 hour to kill any remaining extracellular bacteria, followed by washing.[1][10] This is considered Time 0.
-
Compound Treatment: Add fresh media containing serial dilutions of TB Inhibitor 4 to the infected cells. Include a no-drug control.
-
Incubation: Incubate the plates for 3 to 5 days at 37°C in a 5% CO₂ atmosphere.[10]
-
Quantification of Intracellular Bacteria:
-
At the end of the incubation, wash the cells with PBS.
-
Lyse the macrophages with 0.1% SDS or sterile water to release intracellular bacteria.
-
Prepare serial dilutions of the cell lysate in 7H9 broth.
-
Plate the dilutions on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the Colony Forming Units (CFUs).[1]
-
-
Data Analysis: Calculate the percent inhibition of intracellular growth compared to the untreated control.
Data Presentation
Present the data as the percentage of CFU reduction at various concentrations of the inhibitor.
| Concentration (µg/mL) | Mean CFU Count | % Inhibition vs. Untreated |
| Untreated Control | 150,000 | 0% |
| TB-I4 (0.1) | 120,000 | 20% |
| TB-I4 (0.5) | 45,000 | 70% |
| TB-I4 (2.5) | 5,000 | 96.7% |
| TB-I4 (10) | < 100 | > 99.9% |
| Rifampicin (1 µg/mL) | < 100 | > 99.9% |
Protocol 3: Enzymatic Inhibition Assay (InhA Target)
This biochemical assay measures the direct inhibitory effect of TB Inhibitor 4 on its purified target enzyme, InhA. Enzyme assays are fundamental to confirming the mechanism of action and for structure-activity relationship (SAR) studies.[11]
Methodology
-
Reagents: Purified recombinant Mtb InhA enzyme, NADH (cofactor), and 2-trans-dodecenoyl-CoA (DD-CoA) (substrate).
-
Assay Principle: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of the substrate.
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add assay buffer, NADH, and varying concentrations of TB Inhibitor 4 (or DMSO for control).
-
Add the purified InhA enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, DD-CoA.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]
-
Data Presentation
Tabulate the IC₅₀ values for the test compound and controls.
| Compound | InhA IC₅₀ (µM) |
| TB Inhibitor 4 | 0.25 |
| Triclosan (Control) | 0.10 |
Protocol 4: Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of TB Inhibitor 4 against a mammalian cell line (e.g., Vero or HepG2) to determine its therapeutic window. The selectivity index (SI) is calculated as the ratio of cytotoxicity (CC₅₀) to antimycobacterial activity (MIC). A higher SI value is desirable.
Methodology
-
Cell Culture: Seed Vero cells (or another suitable mammalian cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow attachment.[8]
-
Compound Treatment: Add media containing 2-fold serial dilutions of TB Inhibitor 4 to the cells. Include a no-drug control and a positive control for cytotoxicity (e.g., Hyamine).[7]
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[8]
-
Viability Assessment: Add a viability reagent such as Resazurin or MTT to each well and incubate for 2-4 hours.
-
Readout: Measure the fluorescence (for Resazurin) or absorbance (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the percent viability against the log of the compound concentration and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Data Presentation
Present the cytotoxicity and selectivity index data in a summary table.
| Compound | Mtb MIC (µM) | Vero Cell CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/MIC) |
| TB Inhibitor 4 | 1.2 | > 100 | > 83 |
| Rifampicin (Control) | 0.3 | 80 | 267 |
| Isoniazid (Control) | 0.4 | > 200 | > 500 |
References
- 1. Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. niaid.nih.gov [niaid.nih.gov]
- 5. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico discovery and in vitro activity of inhibitors against Mycobacterium tuberculosis 7,8-diaminopelargonic acid synthase (Mtb BioA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 10. A Microscopic Phenotypic Assay for the Quantification of Intracellular Mycobacteria Adapted for High-throughput/High-content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols for Efficacy Studies of Tuberculosis Inhibitor 4 (TBI-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics. Tuberculosis Inhibitor 4 (TBI-4), a mandelic acid-based spirothiazolidinone, has demonstrated potent in vitro activity against M. tuberculosis H37Rv, inhibiting growth by 98% at concentrations below 6.25 µg/mL.[1][2][3] While the precise mechanism of action is under investigation, in silico analyses suggest that TBI-4 may exert its antimycobacterial effect by targeting key enzymes involved in mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[2][4] Potential protein targets include HadAB, Pks13, DprE1, FadD32, and InhA.[2][4]
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of TBI-4 in established animal models of tuberculosis. The following sections detail the hypothesized mechanism of action, in vivo study designs, and relevant experimental procedures to evaluate the therapeutic potential of TBI-4.
Hypothesized Mechanism of Action of TBI-4
TBI-4 is thought to disrupt the biosynthesis of mycolic acids, which are essential long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial barrier against host immune responses and antibiotics. The potential multi-targeted nature of TBI-4 against several enzymes in this pathway could be advantageous in overcoming drug resistance.
Animal Models for In Vivo Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the efficacy of anti-TB agents. Mouse models are widely used due to their cost-effectiveness, genetic tractability, and the availability of well-characterized strains.[5]
| Animal Model | Strain(s) | Key Characteristics & Applications |
| Mouse | BALB/c, C57BL/6 | Acute Infection: Used for initial efficacy screening and determination of bactericidal activity.[6][7] Chronic Infection: Mimics persistent infection and is used to assess sterilizing activity.[7] |
| Guinea Pig | Outbred strains | Develops caseous necrotic granulomas similar to human TB, making it a valuable model for pathology and vaccine studies. |
| Rabbit | New Zealand White | Can develop cavitary lesions resembling advanced human TB, useful for studying drugs targeting this disease state. |
| Non-Human Primate | Macaques | Closely recapitulates human TB disease progression and pathology, often used in late-stage preclinical evaluation. |
For initial efficacy studies of TBI-4, the BALB/c mouse model is recommended.
Experimental Protocols
Murine Model of Acute Tuberculosis Infection
This protocol is designed to assess the early bactericidal activity of TBI-4.
Methodology:
-
Infection: Female BALB/c mice (6-8 weeks old) are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to deliver approximately 100-200 colony-forming units (CFU) to the lungs.
-
Baseline Bacterial Load: On day 1 post-infection, a subset of mice (n=3-5) is euthanized to determine the initial bacterial deposition in the lungs.
-
Treatment Groups: At 14 days post-infection, mice are randomized into the following groups (n=5-8 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
TBI-4 (dose range, e.g., 25, 50, 100 mg/kg)
-
Positive Control (e.g., Isoniazid at 25 mg/kg)
-
-
Drug Administration: TBI-4 and control drugs are administered daily via oral gavage for 4 weeks.
-
Outcome Assessment: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC. CFU are enumerated after 3-4 weeks of incubation at 37°C.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Vehicle Control | - | ||
| TBI-4 | 25 | ||
| TBI-4 | 50 | ||
| TBI-4 | 100 | ||
| Isoniazid | 25 |
Murine Model of Chronic Tuberculosis Infection
This protocol evaluates the sterilizing activity of TBI-4, its ability to kill persistent mycobacteria.
Methodology:
-
Infection: As described for the acute model.
-
Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks.
-
Treatment Groups: Mice are randomized into treatment groups as in the acute model.
-
Drug Administration: Daily oral gavage for 8 weeks.
-
Outcome Assessment:
-
Bactericidal Activity: A subset of mice from each group is euthanized at the end of the 8-week treatment period for CFU enumeration in lungs and spleens.
-
Relapse Study: The remaining mice are held for an additional 12 weeks without treatment. At the end of this period, they are euthanized for CFU enumeration to assess disease relapse.[8]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU ± SD (Lungs) - End of Treatment | Mean Log10 CFU ± SD (Spleen) - End of Treatment | % Relapse (Lungs) |
| Vehicle Control | - | |||
| TBI-4 | 50 | |||
| TBI-4 | 100 | |||
| Isoniazid + Rifampicin | 25 + 10 |
Histopathological Analysis
Methodology:
-
Tissue Collection: At the time of sacrifice, a lobe of the lung from each mouse is collected and fixed in 10% neutral buffered formalin.
-
Processing: Tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen (ZN) for acid-fast bacilli.
-
Evaluation: Slides are examined microscopically to assess the extent of inflammation, granuloma formation, and the presence of acid-fast bacilli within lesions. A semi-quantitative scoring system can be used to compare the pathology between treatment groups.
Conclusion
The provided protocols offer a standardized framework for the in vivo evaluation of this compound. By employing both acute and chronic infection models, researchers can thoroughly assess the bactericidal and sterilizing potential of this promising anti-tubercular agent. The multi-targeted mechanism hypothesized for TBI-4 suggests it could be a valuable candidate for further development, potentially contributing to shorter and more effective treatment regimens for tuberculosis. Careful adherence to these detailed methodologies will ensure the generation of robust and comparable data, facilitating the advancement of TBI-4 through the drug development pipeline.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contezolid can replace linezolid in a novel combination with bedaquiline and pretomanid in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Evaluation of AZD5847 in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive Modeling to Study the Treatment-Shortening Potential of Novel Tuberculosis Drug Regimens, Toward Bundling of Preclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for MmpL3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacteria. It plays a crucial role in the transport of trehalose monomycolate (TMM), a precursor for mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] The essentiality of MmpL3 for mycobacterial viability makes it a highly attractive target for the development of novel anti-tuberculosis drugs.[1][2][4] Several compounds with diverse chemical scaffolds have been identified as MmpL3 inhibitors, with some, like SQ109, advancing to clinical trials.[3][5][6]
The identification and characterization of new MmpL3 inhibitors rely on robust and efficient screening assays. This document provides detailed protocols for key high-throughput screening (HTS) assays designed to identify and characterize inhibitors of MmpL3. These assays encompass both cell-based and biochemical approaches, offering flexibility for various screening strategies.
MmpL3-Mediated TMM Transport Pathway
MmpL3 functions as a proton-motive force (PMF)-dependent antiporter, facilitating the transport of TMM from the cytoplasm, where it is synthesized, across the inner membrane to the periplasm.[7] In the periplasm, TMM is utilized for the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), which are integral to the mycobacterial outer membrane.[1][2][3] Inhibition of MmpL3 disrupts this essential pathway, leading to the accumulation of TMM in the cytoplasm and ultimately causing cell death.[1][8][9]
Caption: MmpL3-mediated transport of TMM across the inner membrane.
Cell-Based High-Throughput Screening Assays
Cell-based assays are crucial for identifying compounds with whole-cell activity and provide insights into a compound's ability to penetrate the mycobacterial cell wall and evade efflux mechanisms.
Targeted Whole-Cell Phenotypic Screen
This assay leverages a pooled library of M. tuberculosis mutants with known mutations in the mmpL3 gene to rapidly identify MmpL3-specific inhibitors. Compounds that show reduced activity against the mutant pool compared to the wild-type (WT) strain are prioritized as potential MmpL3 inhibitors.[9][10]
Experimental Workflow:
Caption: Workflow for a targeted whole-cell phenotypic screen.
Protocol:
-
Culture Preparation: Grow wild-type M. tuberculosis and the pooled mmpL3 mutant population in 7H9 broth supplemented with OADC to mid-log phase (OD600 of 0.6).
-
Assay Plate Preparation: Dilute both cultures to an OD600 of 0.1 in 7H9 medium. Aliquot the diluted cultures into separate clear-bottom, black-walled 96-well plates.
-
Compound Addition: Add the test compounds from the library to the assay plates at a final concentration of 20 µM. Include appropriate controls: DMSO (vehicle), known MmpL3 inhibitors (e.g., SQ109), and other antibiotics.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 5-7 days).
-
Growth Measurement: Determine bacterial growth by measuring the optical density at 600 nm (OD600) or by using a viability dye such as resazurin.
-
Data Analysis:
-
Calculate the percentage of growth inhibition (%GI) for each compound against both the wild-type and the mutant pool.
-
Identify hits as compounds that exhibit at least 15% GI in the wild-type strain and show at least a 1.5-fold decrease in inhibition in the mutant pool compared to the wild-type.[9]
-
-
Confirmation: Confirmed hits should be further evaluated through dose-response curves to determine the minimum inhibitory concentration (MIC) against both strains.
Fluorescence-Based Competitive Binding Assay (Whole-Cell)
This assay directly measures the ability of a test compound to compete with a fluorescently labeled MmpL3 inhibitor probe for binding to MmpL3 in intact mycobacterial cells.[1][9] A decrease in fluorescence intensity indicates that the test compound is a potential MmpL3 inhibitor.
Protocol:
-
Bacterial Strain: Use Mycobacterium smegmatis expressing M. tuberculosis MmpL3 (mmpL3tb).
-
Cell Preparation: Grow the bacterial culture to mid-log phase, harvest the cells by centrifugation, and wash with a suitable buffer (e.g., PBS with 0.05% Tween 80).
-
Assay Setup: In a 96-well plate, incubate the washed cells with a fixed concentration of a fluorescent MmpL3 inhibitor probe (e.g., an analog of the NITD series linked to TAMRA).
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for competitive binding.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the bacterial cells using a flow cytometer.
-
Data Analysis: A decrease in the mean fluorescence intensity in the presence of a test compound indicates displacement of the fluorescent probe and suggests direct binding of the compound to MmpL3. Calculate the IC50 value for each active compound.
Biochemical High-Throughput Screening Assays
Biochemical assays utilize purified MmpL3 protein to directly assess the interaction between the protein and potential inhibitors, eliminating the complexities of whole-cell systems.
In Vitro Binding Assays: Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR)
BLI and SPR are label-free techniques that can be used to study the direct binding of small molecules to purified MmpL3 in real-time. These assays provide quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[1][11]
Experimental Workflow:
Caption: General workflow for in vitro binding assays (BLI/SPR).
Protocol (General):
-
Protein Purification: Express and purify full-length MmpL3 protein.
-
Immobilization: Immobilize the purified MmpL3 onto the surface of a BLI or SPR sensor chip.
-
Assay Cycle:
-
Baseline: Equilibrate the sensor in a running buffer to establish a stable baseline.
-
Association: Flow a solution containing the test compound over the sensor surface and monitor the binding response.
-
Dissociation: Replace the compound solution with running buffer and monitor the dissociation of the compound from MmpL3.
-
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine the kinetic parameters (ka, kd, and KD).
Radiolabeled TMM Accumulation Assay
This assay measures the functional consequence of MmpL3 inhibition by quantifying the accumulation of its substrate, TMM, within mycobacterial cells.[9]
Protocol:
-
Culture and Labeling: Grow M. tuberculosis cultures in the presence of [14C]-acetate to metabolically label the lipids.
-
Inhibitor Treatment: Treat the cultures with test compounds at a specified concentration (e.g., 20 µM) for 24 hours. Include a known MmpL3 inhibitor (e.g., SQ109) as a positive control and DMSO as a negative control.
-
Lipid Extraction: Harvest the cells and extract the total lipids.
-
Thin-Layer Chromatography (TLC): Separate the radiolabeled lipids by TLC.
-
Analysis: Visualize the lipid spots by autoradiography and quantify the intensity of the TMM spot. An increased TMM signal in treated samples compared to the DMSO control indicates inhibition of MmpL3.
Data Presentation: Comparison of MmpL3 Inhibitors
The following tables summarize key quantitative data for representative MmpL3 inhibitors identified through various screening assays.
Table 1: Whole-Cell Activity of MmpL3 Inhibitors against M. tuberculosis
| Compound | Chemical Class | MIC (µM) | Reference |
| SQ109 | Diamine | 0.78 | [5] |
| NITD-349 | Indole-2-carboxamide | 0.023 | [5] |
| PIPD1 | Piperidinol | 1.28 | [5] |
| C215 | Benzimidazole | 16.0 | [5] |
| HC2032 | - | < 20 | [10] |
| HC2134 | - | < 20 | [10] |
| HC2178 | - | < 20 | [10] |
Table 2: In Vitro Binding Affinities of Ligands to Purified MmpL3
| Ligand | Assay | Binding Affinity (Kd) | Reference |
| TMM | Native Mass Spectrometry | 3.7 ± 1.3 µM | [12] |
| Phosphatidylethanolamine (PE) | Native Mass Spectrometry | - | [12] |
| [14C]-BM212 | Radioligand Binding Assay | ~66 µM | [13] |
| SQ109 | - | - | - |
| AU1235 | - | - | - |
Conclusion
The assays described in these application notes provide a robust toolkit for the discovery and characterization of novel MmpL3 inhibitors. A combination of cell-based and biochemical approaches is recommended for a comprehensive evaluation of potential drug candidates. The provided protocols and workflows serve as a guide for researchers to establish these assays in their laboratories and contribute to the development of new therapeutics against tuberculosis.
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Therapeutic Potential of the Mycobacterium tuberculosis Mycolic Acid Transporter, MmpL3. [vivo.weill.cornell.edu]
- 5. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
Application Notes and Protocols for the Development of Spirothiazolidinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols and application notes for the synthesis, characterization, and biological evaluation of spirothiazolidinone compounds. Spirothiazolidinones are a significant class of heterocyclic compounds recognized for their diverse pharmacological activities.[1][2][3][4] The spirocyclic nature of these molecules provides a unique three-dimensional scaffold that is attractive for drug design. This guide details methodologies for investigating their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Protocol: General Synthesis and Characterization of Spirothiazolidinone Derivatives
Spirothiazolidinone derivatives are commonly synthesized via a one-pot, three-component cyclocondensation reaction.[5] This method is efficient and allows for the creation of a diverse library of compounds by varying the substituent groups on the reactants. Green synthesis approaches, such as microwave-assisted and nanocatalyst-assisted syntheses, have also been developed to improve yields and reduce reaction times.[1][2]
General Synthesis via One-Pot Three-Component Reaction
This protocol describes the synthesis of spirothiazolidinones from the reaction of an appropriate ketone, a hydrazine derivative, and a mercaptoalkanoic acid.[5]
Materials:
-
Substituted cyclohexanone (or other cyclic ketone)
-
Hydrazide derivative (e.g., isonicotinohydrazide)
-
2-Sulfanylpropionic acid (or other α-mercaptoalkanoic acid)
-
Dry toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Standard glassware for organic synthesis
Procedure:
-
Combine equimolar amounts of the selected hydrazide, the appropriate cyclohexanone, and 2-sulfanylpropanoic acid in a round-bottom flask containing dry toluene.
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Heat the reaction mixture to reflux for 6-8 hours, continuously removing the water formed during the reaction.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting solid product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired spirothiazolidinone compound.
Physicochemical and Structural Characterization
The synthesized compounds must be thoroughly characterized to confirm their structure and purity.
Methods:
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as amide N-H, carbonyl (C=O) of the thiazolidinone ring, and amide C=O.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure. Key signals include the CONH proton, the CH proton at position 2 of the spiro ring, and the spiro C-5 carbon.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds by identifying the molecular ion peak.[6]
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the empirical formula.[5]
Figure 1: General workflow for the synthesis and characterization of spirothiazolidinone compounds.
Protocol: In Vitro Anticancer Activity Assessment
Spirothiazolidinone conjugates have demonstrated promising anticancer activity against various cancer cell lines.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the cytotoxic potential of compounds.
MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer).[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Synthesized spirothiazolidinone compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates.
-
Microplate reader.
-
Positive control (e.g., Etoposide or Doxorubicin).[9]
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with the positive control.
-
Incubate the plates for 48 hours.[9]
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Experimental workflow for the MTT cell viability assay.
Data Presentation: Anticancer Activity
Summarize the results in a table for clear comparison of the cytotoxic effects of different derivatives.
| Compound ID | Target Cell Line | IC₅₀ (µM)[9] | Reference Drug | IC₅₀ (µM) |
| 7g | MCF-7 | 40 | Etoposide | Value |
| 7g | A549 | 40 | Etoposide | Value |
| 7g | PC3 | 50 | Etoposide | Value |
| IIa | Leukemia Panel | Value | Doxorubicin | Value |
| IIb | Leukemia Panel | Value | Doxorubicin | Value |
Note: "Value" indicates where researchers should fill in their experimental or reference data.
Protocol: In Vitro Antimicrobial Activity Assessment
Spirothiazolidinones have shown significant activity against a range of bacterial and fungal pathogens.[3][4][10] The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Broth Microdilution Method for MIC and MBC/MFC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[4]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).[4]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microplates.
-
Test compounds dissolved in DMSO.
-
Standard drugs: Ciprofloxacin or Ampicillin for bacteria, Clotrimazole or Ketoconazole for fungi.[4][11]
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard.
Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a standardized microbial inoculum and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[11]
-
To determine the MBC/MFC, subculture 10 µL from each well showing no visible growth onto an appropriate agar plate.
-
Incubate the agar plates for 24-48 hours. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[11]
Figure 3: Workflow for antimicrobial susceptibility testing via broth microdilution.
Data Presentation: Antimicrobial Activity
Present the MIC and MBC/MFC values in a table to compare the efficacy of the compounds against different microbial strains.
| Compound ID | Target Microbe | MIC (µg/mL)[12] | MBC/MFC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 8b | B. subtilis | 12.5 | Value | Ciprofloxacin | Value |
| 9c | P. pneumoniae | 12.5 | Value | Ciprofloxacin | Value |
| 11a | E. coli | 12.5 | Value | Ciprofloxacin | Value |
| 11b | C. albicans | 6.25 | Value | Clotrimazole | Value |
Note: "Value" indicates where researchers should fill in their experimental or reference data.
Protocol: Anti-inflammatory Activity Assessment
The anti-inflammatory potential of spirothiazolidinone derivatives can be evaluated using both in vivo and in vitro models.[6][13][14] The carrageenan-induced paw edema model in rats is a classic in vivo test for acute inflammation, while the albumin denaturation assay is a common in vitro screening method.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male albino rats (120-150 g).[13]
-
Carrageenan solution (0.2% in 5% NaCMC).[13]
-
Test compounds suspended in a vehicle (e.g., 5% NaCMC).
-
Standard drug (e.g., Indomethacin or Diclofenac sodium at 10 mg/kg).[13][14]
-
Pletysmometer or digital calipers.
Procedure:
-
Divide rats into groups (n=3-6): a control group, a standard drug group, and test groups for each compound dose.
-
Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose (e.g., 10 mg/kg or 100 mg/kg).[13][15] The control group receives only the vehicle.
-
After 1 hour, induce acute inflammation by injecting 0.2 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 0.5, 1, 2, 3, 4, and 5 hours).[13]
-
Calculate the percentage of edema inhibition for each group at each time point relative to the control group.
In Vitro: Albumin Denaturation Assay
Materials:
-
Bovine serum albumin (BSA) solution (1%).
-
Test compounds at various concentrations (e.g., 100-500 µg/mL).[6]
-
Phosphate buffered saline (PBS, pH 6.4).
-
Standard drug (e.g., Diclofenac sodium).
-
Spectrophotometer.
Procedure:
-
Prepare reaction mixtures containing 1 mL of 1% BSA and 2 mL of the test compound at different concentrations.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 10 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Data Presentation: Anti-inflammatory Activity
| Compound ID | Assay Type | Dose/Concentration | % Inhibition of Edema/Denaturation[6] | Reference Drug | % Inhibition |
| 7d | Albumin Denaturation | 500 µg/mL | 61.56% | Diclofenac | Value |
| Compound X | Carrageenan Paw Edema | 100 mg/kg (at 3h) | Value | Indomethacin | Value |
Note: "Value" indicates where researchers should fill in their experimental data.
Signaling Pathways and Proposed Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. Spirothiazolidinones are believed to exert their biological effects through various pathways.
-
Anti-inflammatory Action: The primary proposed mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[15][16] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 reduces inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[15]
Figure 4: Proposed anti-inflammatory mechanism via COX-2 inhibition.
-
Anticancer Action: The anticancer effects of spirothiazolidinones are associated with multiple mechanisms, including the inhibition of key signaling proteins like tyrosine kinases and cyclin-dependent kinases (CDKs).[8] These enzymes are often dysregulated in cancer, leading to uncontrolled cell proliferation. By targeting these kinases, the compounds can induce cell cycle arrest and apoptosis.
-
Antimicrobial Action: Docking studies suggest that the antibacterial activity of some thiazolidinone derivatives may involve the inhibition of MurB, an enzyme essential for peptidoglycan biosynthesis in the bacterial cell wall.[17] The proposed antifungal mechanism involves the inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme critical for ergosterol biosynthesis in the fungal cell membrane.[11]
Figure 5: Proposed mechanisms of antimicrobial action.
References
- 1. researchgate.net [researchgate.net]
- 2. contemporary-progress-in-the-green-synthesis-of-spiro-thiazolidines-and-their-medicinal-significance-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07474E [pubs.rsc.org]
- 4. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ijpsr.com [ijpsr.com]
- 7. A facile synthesis and anticancer activity evaluation of spiro[thiazolidinone-isatin] conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Studies on heterocyclic compounds: spiro [indole-3,2'-thiazolidine] derivatives. Antimicrobial activity of monohalogenated 3'-phenylspiro 3H-indole-3,2'-thiazolidine-2,4' (1H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation [mdpi.com]
- 12. A facile synthesis, characterization and biological evaluation of novel spiro-thiazolidinone and quinazolinone-thiazolidine derivatives | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 13. tandfonline.com [tandfonline.com]
- 14. ymerdigital.com [ymerdigital.com]
- 15. Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Roflumilast (Tuberculosis Inhibitor 4*) in TB Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains. Host-directed therapies (HDTs) represent a promising strategy to improve treatment outcomes by modulating the host's immune response to the infection. Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, has been identified as a potential adjunctive HDT for TB. These application notes provide a comprehensive overview of the use of Roflumilast in a research setting, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Note: The designation "Tuberculosis Inhibitor 4" is used here to refer to Roflumilast in its capacity as a Type 4 Phosphodiesterase Inhibitor investigated for its role in tuberculosis treatment.
Mechanism of Action
Roflumilast is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways. By inhibiting PDE4, Roflumilast leads to an accumulation of intracellular cAMP.[1] In the context of tuberculosis, this increase in cAMP is thought to modulate the host's immune response. Specifically, Roflumilast has been shown to reduce the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β).[2][3]
The proposed mechanism for its adjunctive therapeutic effect with antibiotics like isoniazid (INH) is that by dampening the pro-inflammatory response, Roflumilast may shift the Mtb population from a persistent, non-replicating state to a more metabolically active and dividing state.[2][4] This makes the bacteria more susceptible to the bactericidal effects of antibiotics that target replicating bacilli.[2][4]
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Tuberculosis Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of novel anti-tuberculosis agents, exemplified by "Tuberculosis Inhibitor 4," against Mycobacterium tuberculosis (Mtb). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Accurate MIC determination is a critical step in the discovery and development of new drugs for tuberculosis.
Two widely accepted and robust methods are presented: the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) Assay.
Method 1: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a quantitative determination of drug susceptibility.[1][2][3][4] It utilizes the redox indicator Alamar blue, which changes from blue (oxidized) to pink (reduced) in the presence of metabolically active mycobacterial cells.[2] This method is inexpensive, requires no specialized equipment, and is suitable for high-throughput screening.[1][4]
Experimental Protocol
1. Materials and Reagents:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound (stock solution of known concentration)
-
Standard anti-TB drug (e.g., Isoniazid or Rifampicin) as a positive control
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
10% Tween 80
-
Sterile deionized water
-
Biosafety cabinet (BSL-3)
2. Preparation of Mtb Inoculum:
-
Culture M. tuberculosis in 7H9 broth until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute this suspension 1:50 in 7H9 broth to obtain the final inoculum.
3. Plate Setup:
-
Add 200 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.
-
Add 100 µL of 7H9 broth to all wells from row B to G, columns 2 to 11.
-
Add 100 µL of this compound (at 2x the highest desired final concentration) to wells in column 2 (rows B-F). Add the positive control drug to row G, column 2.
-
Perform a two-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing, and continuing this process up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the drug-free growth control.
-
Add 100 µL of the prepared Mtb inoculum to all wells from columns 2 to 11 (rows B-G).
4. Incubation:
-
Seal the plate with parafilm and incubate at 37°C for 5-7 days.
5. Addition of Alamar Blue and Reading Results:
-
After the initial incubation, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well (e.g., B11).[2]
-
Re-incubate for 24 hours.
-
If the control well turns from blue to pink, add the Alamar Blue/Tween 80 mixture to all wells.[2][3] If it remains blue, continue incubation and check the next control well daily.[2]
-
After adding the reagent to all wells, incubate for an additional 24 hours.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[2][3]
Data Presentation
Table 1: Example MIC Determination for this compound using MABA
| Compound | Concentration (µg/mL) | Well Color | Result |
| This compound | 64 | Blue | Growth |
| 32 | Blue | Growth | |
| 16 | Blue | Growth | |
| 8 | Blue | Growth | |
| 4 | Pink | No Growth | |
| 2 | Pink | No Growth | |
| 1 | Pink | No Growth | |
| 0.5 | Pink | No Growth | |
| Isoniazid (Control) | 0.2 | Blue | Growth |
| 0.1 | Blue | Growth | |
| 0.05 | Pink | No Growth | |
| 0.025 | Pink | No Growth | |
| Growth Control | 0 | Pink | Growth |
| Sterility Control | 0 | Blue | No Growth |
In this example, the MIC of this compound would be 8 µg/mL.
MABA Workflow Diagram
Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay (MABA).
Method 2: Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid method for determining the susceptibility of Mtb to antimicrobial agents.[5][6] It utilizes mycobacteriophages that are genetically engineered to express a luciferase gene.[5] When these phages infect viable Mtb cells, the luciferase gene is expressed, and in the presence of a substrate (luciferin) and ATP, light is produced.[7] The amount of light is proportional to the number of viable bacteria, allowing for a rapid assessment of the inhibitor's efficacy.[8]
Experimental Protocol
1. Materials and Reagents:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
Luciferase reporter phage (e.g., phAE142)
-
This compound (stock solution of known concentration)
-
Standard anti-TB drug (e.g., Rifampicin) as a positive control
-
D-luciferin substrate
-
Sterile tubes or 96-well white plates (for luminometry)
-
Luminometer
-
Biosafety cabinet (BSL-3)
2. Preparation of Mtb Culture and Inhibitor Exposure:
-
Grow Mtb to mid-log phase and adjust the culture to a defined cell density (e.g., 10^5 to 10^6 CFU/mL).
-
In sterile tubes, add the Mtb culture to various concentrations of this compound, a positive control drug, and a drug-free control.
-
Incubate the tubes at 37°C for a predetermined period (e.g., 24-72 hours) to allow the inhibitor to act on the bacteria.
3. Phage Infection and Lysis:
-
After the drug exposure period, add the luciferase reporter phage to each tube.
-
Incubate at 37°C for the optimal infection and luciferase expression time (e.g., 4 hours).
4. Luminescence Measurement:
-
Transfer the contents of each tube to a well of a 96-well white plate (or use luminometer tubes).
-
Add the D-luciferin substrate to each well.
-
Immediately measure the light output as Relative Light Units (RLU) using a luminometer.
5. Data Analysis:
-
Calculate the percentage reduction in RLU for each inhibitor concentration compared to the drug-free control.
-
The MIC can be defined as the lowest concentration of the inhibitor that causes a significant reduction (e.g., ≥90%) in RLU compared to the control.
Data Presentation
Table 2: Example MIC Determination for this compound using LRP Assay
| Compound | Concentration (µg/mL) | Mean RLU | % RLU Reduction |
| This compound | 64 | 150 | 99.5% |
| 32 | 450 | 98.5% | |
| 16 | 2,100 | 93.0% | |
| 8 | 15,000 | 50.0% | |
| 4 | 27,000 | 10.0% | |
| 2 | 29,100 | 3.0% | |
| 1 | 30,000 | 0.0% | |
| 0.5 | 30,200 | -0.7% | |
| Rifampicin (Control) | 1.0 | 250 | 99.2% |
| 0.5 | 1,200 | 96.0% | |
| 0.25 | 18,000 | 40.0% | |
| 0.125 | 28,500 | 5.0% | |
| Growth Control | 0 | 30,000 | 0% |
In this example, the MIC of this compound would be 16 µg/mL (as the lowest concentration achieving >90% RLU reduction).
LRP Assay Workflow Diagram
Caption: Workflow for MIC determination using the Luciferase Reporter Phage (LRP) Assay.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bbrc.in [bbrc.in]
- 6. Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
Troubleshooting & Optimization
Technical Support Center: Navigating In Vitro Solubility Challenges of Spirothiazolidinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirothiazolidinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common in vitro solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My spirothiazolidinone compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. What is happening?
A1: This is a common issue known as "precipitation upon dilution." Spirothiazolidinone compounds are often highly lipophilic and possess poor aqueous solubility.[1][2] While they may readily dissolve in a polar aprotic solvent like dimethyl sulfoxide (DMSO), adding this stock solution to an aqueous environment drastically changes the solvent properties. The aqueous buffer or medium cannot maintain the compound in solution, leading to precipitation. The solubility in DMSO is not a reliable indicator of solubility in aqueous solutions.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2:
-
Kinetic solubility is the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) to an aqueous buffer. It is measured over a shorter time frame (e.g., 2-24 hours) and is relevant for high-throughput screening and initial in vitro assays.[3]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution, where the solid compound has been in contact with the solvent for an extended period (e.g., >24 hours) to reach equilibrium. This measurement is crucial for later-stage drug development, such as formulation and pre-clinical studies.
For initial in vitro experiments, kinetic solubility is often the more practical measurement to assess if a compound will remain in solution under the assay conditions.[3]
Q3: What is a good starting concentration for my spirothiazolidinone compound in an in vitro assay to avoid solubility issues?
A3: A common upper limit for screening compounds in vitro is 10-20 µM. However, for compounds with known or suspected poor solubility, it is advisable to start with a lower concentration range and perform a preliminary solubility test in the specific assay buffer. A general goal for the solubility of drug discovery compounds is >60 µg/mL.[4]
Q4: Can the pH of my buffer affect the solubility of my spirothiazolidinone compound?
A4: Yes, the solubility of ionizable compounds is highly pH-dependent. While the core spirothiazolidinone scaffold is generally neutral, substituents on the molecule can have acidic or basic properties. For weakly basic compounds, solubility is typically higher in acidic conditions, while weakly acidic compounds are more soluble in basic conditions. It is essential to measure solubility in a buffered system at a pH relevant to your experimental setup (e.g., pH 7.4 for physiological conditions).
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the cell culture wells after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
Cell morphology changes or signs of toxicity not related to the compound's expected biological activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility | Determine the kinetic solubility of your compound in the specific cell culture medium. Test a range of concentrations to find the highest concentration that remains in solution. |
| High Final DMSO Concentration | Ensure the final DMSO concentration in your assay is as low as possible (typically ≤ 0.5%) and is consistent across all experiments, including controls. High DMSO concentrations can be toxic to cells and can also influence compound solubility. |
| Interaction with Media Components | Serum proteins and other components in the culture medium can interact with your compound, leading to precipitation. Try reducing the serum concentration if your cell line permits, or switch to a serum-free medium for the duration of the compound treatment. |
| Temperature and pH Shifts | Ensure your compound stock solution and the cell culture medium are at the same temperature before mixing. Verify the pH of the medium after adding the compound, as some compounds can alter the pH. |
| Improper Dissolution of Stock | Ensure your compound is fully dissolved in the DMSO stock solution. Gentle warming or sonication may be necessary. Visually inspect the stock for any undissolved particles before use. |
Issue 2: Inconsistent Results in Biochemical Assays
Symptoms:
-
High variability between replicate wells.
-
Lack of a clear dose-response curve.
-
Lower than expected potency.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Adsorption to Plastics | Lipophilic compounds can adsorb to the surface of plastic labware (e.g., microplates, pipette tips). Consider using low-adhesion plastics or pre-treating plates with a blocking agent like bovine serum albumin (BSA). |
| Compound Aggregation | Poorly soluble compounds can form aggregates in solution, which can lead to non-specific inhibition or activation of enzymes. The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can help prevent aggregation. |
| Time-Dependent Precipitation | The compound may be precipitating out of solution over the course of the assay. Measure the concentration of the compound in the assay buffer at the beginning and end of the incubation period to check for stability. |
Data Presentation: Solubility of Thiazolidinone Derivatives
The following table summarizes representative solubility data for thiazolidinone derivatives, highlighting the impact of structural modifications and solvent conditions. Note that specific values for spirothiazolidinone compounds are limited in the public domain and should be determined experimentally.
| Compound Type | Solvent/Medium | Solubility | Reference |
| 2-(2-methylquinolin-4-ylamino)-N-phenyl acetamide | PBS (pH 7.4) | 299.70 µM | [4] |
| Thiazolidine-2-carboxylic acid derivatives | Aqueous solution | Varies (0.4 - 300 mg/L) | [5] |
| 2-(Benzothiazolyl-2')hydrazono-3-phenyl 5-arylidene-4-Thiazolidinone derivatives | Aqueous medium with β-cyclodextrin | Solubility increases linearly with β-cyclodextrin concentration | [2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol outlines a high-throughput method to determine the kinetic solubility of spirothiazolidinone compounds.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well clear-bottom microplate.
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance.
Procedure:
-
Prepare a serial dilution of the compound stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of the 96-well plate in triplicate.
-
Rapidly add a larger volume (e.g., 198 µL) of PBS to each well to achieve the final desired compound concentrations and a final DMSO concentration of 1%.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a spirothiazolidinone compound.
Materials:
-
Solid (crystalline) form of the test compound.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Glass vials with screw caps.
-
Orbital shaker.
-
Centrifuge.
-
HPLC system with a suitable column and UV detector.
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of PBS to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
Visualizations
Experimental Workflow for Handling Poorly Soluble Compounds
References
- 1. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Role of Ciminalum-4-thiazolidinone Hybrids in Molecular NF-κB Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Potency of Novel Tuberculosis Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the potency of novel tuberculosis inhibitors, exemplified here as "Inhibitor 4."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for our lead compound, Inhibitor 4?
A1: The precise mechanism of action for Inhibitor 4 is still under investigation. However, preliminary data suggests that it may interfere with the synthesis of the mycobacterial cell wall, a common target for many anti-tuberculosis drugs.[1][2][3] Further studies, such as target-based assays and genomic sequencing of resistant mutants, are required to elucidate the specific molecular target.
Q2: We are observing significant variability in the IC50 values for Inhibitor 4 between experimental runs. What could be the cause?
A2: Variability in IC50 values can stem from several factors. One common issue is compound solubility and stability.[4] Repeated freeze-thaw cycles of stock solutions can lead to precipitation or degradation of the compound.[4] It is also crucial to ensure consistency in the assay conditions, including the growth phase of the Mycobacterium tuberculosis (Mtb) culture, the media composition, and the incubation time.
Q3: How can we mitigate the observed cytotoxicity of Inhibitor 4 in mammalian cell lines?
A3: To address cytotoxicity, a systematic structure-activity relationship (SAR) study is recommended. By synthesizing and testing analogs of Inhibitor 4, it may be possible to identify modifications that reduce host cell toxicity while maintaining or improving anti-tubercular potency. This approach, often guided by group efficiency (GE) analysis, can help in optimizing the therapeutic index of the compound.[5]
Q4: What are the next steps in the preclinical development of Inhibitor 4?
A4: Following initial potency and cytotoxicity assessment, the next steps typically involve evaluating the compound's efficacy in in vivo models of tuberculosis, such as infected mice.[6] Pharmacokinetic (PK) and pharmacodynamic (PD) studies are also crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.[7] These studies will inform dose selection for potential future clinical trials.
Troubleshooting Guides
Issue 1: Poor Correlation Between In Vitro Potency and In Vivo Efficacy
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics | Perform a full pharmacokinetic profile analysis to assess bioavailability, half-life, and tissue distribution.[7] |
| Metabolic Instability | Investigate the metabolic fate of the compound using liver microsomes or in vivo models to identify major metabolites. |
| Target Engagement in Vivo | Develop a target engagement assay to confirm that the inhibitor is reaching and binding to its intended target in the animal model. |
| Efflux by Mtb | Evaluate if the compound is a substrate for mycobacterial efflux pumps, which can reduce its intracellular concentration. |
Issue 2: Emergence of Resistant M. tuberculosis Strains
| Possible Cause | Troubleshooting Step |
| Target Mutation | Sequence the genome of resistant mutants to identify mutations in the putative target gene.[8] |
| Upregulation of Efflux Pumps | Use transcriptomics (RNA-seq) to compare gene expression profiles between sensitive and resistant strains, looking for upregulation of efflux pump genes. |
| Metabolic Bypass | Investigate if Mtb can utilize alternative metabolic pathways to circumvent the inhibitory effect of the compound. |
| Drug Inactivation | Assess whether resistant strains produce enzymes that can modify and inactivate the inhibitor. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for Inhibitor 4 and its analogs, providing a clear comparison of their key properties.
Table 1: In Vitro Potency and Cytotoxicity of Inhibitor 4 Analogs
| Compound | Mtb H37Rv IC50 (µM) | Vero Cell CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Inhibitor 4 | 0.5 | 10 | 20 |
| Analog 4a | 0.2 | 5 | 25 |
| Analog 4b | 1.2 | >50 | >41 |
| Analog 4c | 0.8 | 25 | 31 |
Table 2: Pharmacokinetic Properties of Lead Compounds
| Compound | Oral Bioavailability (%) | Plasma Half-life (h) | Cmax (µM) |
| Inhibitor 4 | 15 | 2 | 0.8 |
| Analog 4b | 45 | 8 | 2.5 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
-
Prepare a 2-fold serial dilution of the test compounds in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue solution to each well and incubate for an additional 24 hours.
-
Read the fluorescence or absorbance to determine the MIC, which is the lowest concentration of the compound that prevents a color change from blue to pink.
Protocol 2: Cytotoxicity Assay in Vero Cells using MTT
-
Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm to determine the CC50, the concentration of the compound that reduces cell viability by 50%.
Visualizations
Caption: A typical experimental workflow for tuberculosis drug discovery.
Caption: A potential signaling pathway for Inhibitor 4's mechanism of action.
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optimization of Inhibitors of Mycobacterium tuberculosis Pantothenate Synthetase Based on Group Efficiency Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recommendations for Optimizing Tuberculosis Treatment: Therapeutic Drug Monitoring, Pharmacogenetics, and Nutritional Status Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifampicin - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Pharmacokinetic Profile of Tuberculosis Inhibitor X
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the pharmacokinetic (PK) properties of novel tuberculosis inhibitors, referred to here as "Inhibitor X."
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the improvement of the pharmacokinetic properties of TB drug candidates.
Q1: What are the most common pharmacokinetic challenges observed with small molecule inhibitors for Tuberculosis?
A1: Many small molecule inhibitors for Mycobacterium tuberculosis face several PK challenges that can hinder their development. These often include:
-
Poor aqueous solubility: This can limit oral absorption and lead to variability in exposure.
-
Low metabolic stability: Rapid metabolism by liver enzymes (e.g., cytochrome P450s) can result in a short half-life and high clearance, making it difficult to maintain therapeutic concentrations.[1][2]
-
Low permeability: The unique and complex cell wall of M. tuberculosis can be a significant barrier to drug penetration, and poor membrane permeability can also limit absorption from the gastrointestinal tract.[3]
-
High plasma protein binding: Extensive binding to plasma proteins can reduce the concentration of free drug available to exert its therapeutic effect.[4]
-
Efflux by transporters: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein), which can reduce intracellular concentration and limit efficacy.[5]
Q2: What initial in vitro assays are crucial for profiling the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Inhibitor X?
A2: A standard battery of in vitro ADME assays is recommended to identify potential PK liabilities early in the drug discovery process.[2][6] These include:
-
Aqueous Solubility: To determine the solubility in physiological buffers.
-
Lipophilicity (LogD): To assess the compound's partitioning between aqueous and lipid environments, which influences permeability and other properties.[7]
-
Metabolic Stability: Using liver microsomes or hepatocytes to evaluate the rate of metabolism.[2][7]
-
Plasma Protein Binding: To determine the fraction of the compound bound to plasma proteins.[4]
-
Cell Permeability: Using cell-based models like Caco-2 to assess intestinal permeability and identify potential for efflux.[7]
-
CYP Inhibition: To identify potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.[4]
Q3: How can the metabolic stability of Inhibitor X be improved?
A3: Improving metabolic stability often involves structural modifications to block or reduce the rate of metabolism.[5] Key strategies include:
-
Identifying "metabolic hot-spots": The first step is to identify the specific site(s) on the molecule that are most susceptible to metabolism. This is typically done through metabolite identification studies using liver microsomes or hepatocytes followed by LC-MS/MS analysis.
-
Blocking metabolic sites: Once identified, these sites can be blocked by introducing chemical modifications. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can sterically hinder the approach of metabolic enzymes.
-
Modulating electronics: Altering the electronic properties of the molecule by introducing electron-withdrawing or electron-donating groups can influence the susceptibility of certain positions to oxidative metabolism.
-
Bioisosteric replacement: Replacing a metabolically unstable functional group with a bioisostere that is more resistant to metabolism but retains the desired biological activity.[5]
Q4: What strategies can be employed to enhance the aqueous solubility of Inhibitor X?
A4: Improving solubility is crucial for oral absorption and can be addressed through several approaches:
-
Structural modifications: Introducing polar functional groups (e.g., hydroxyl, amino, or carboxyl groups) can increase the hydrophilicity of the molecule.
-
Salt formation: For compounds with ionizable groups, forming a salt with a suitable counter-ion can significantly improve solubility and dissolution rate.
-
Formulation strategies:
-
Particle size reduction: Techniques like micronization or nanonization increase the surface area of the drug, leading to a faster dissolution rate.[5]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
-
Use of solubilizing excipients: Incorporating surfactants, co-solvents, or cyclodextrins in the formulation can enhance the solubility of the compound.[8]
-
Part 2: Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific experimental issues.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in in vivo exposure after oral dosing. | Poor aqueous solubility leading to inconsistent dissolution and absorption. | 1. Assess solubility: Confirm the aqueous solubility of the compound. If low, consider the strategies outlined in FAQ 4. 2. Evaluate formulation: Ensure the formulation is appropriate for the compound's properties. Consider pre-formulation studies with different vehicles.[8] 3. Check for food effects: The presence of food can significantly impact the absorption of some drugs.[9] Conduct PK studies in both fasted and fed states. |
| Low oral bioavailability despite good permeability. | High first-pass metabolism in the liver or gut wall. | 1. Conduct in vitro metabolic stability assays: Use liver and intestinal microsomes to assess the extent of metabolism.[7] 2. Perform a cassette dosing study: Administer the compound intravenously (IV) and orally (PO) to determine absolute bioavailability and clearance. A significant difference between IV and PO clearance suggests high first-pass metabolism.[10] 3. Identify metabolites: Determine the major metabolites to understand the metabolic pathways and guide structural modifications. |
| High intrinsic clearance observed in liver microsome assay. | The compound is a substrate for major metabolic enzymes (e.g., CYPs). | 1. Reaction phenotyping: Identify the specific CYP enzymes responsible for the metabolism using recombinant human CYP enzymes or specific chemical inhibitors.[4] 2. Structural modifications: Modify the molecule at the site of metabolism to block or slow down the metabolic reaction (see FAQ 3). 3. Consider alternative scaffolds: If metabolic lability is inherent to the chemical scaffold, exploring alternative scaffolds may be necessary. |
| High efflux ratio observed in Caco-2 assay. | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Confirm transporter interaction: Use specific inhibitors of the suspected transporter (e.g., verapamil for P-gp) in the Caco-2 assay to confirm its involvement. 2. Structural modifications: Modify the structure to reduce its affinity for the efflux transporter. This can involve altering lipophilicity or removing hydrogen bond donors. 3. Co-administration with an inhibitor: In some cases, co-administration with an inhibitor of the efflux transporter can be explored, but this can lead to complex drug-drug interactions. |
| Poor correlation between in vitro and in vivo results. | Several factors can contribute to this, including species differences in metabolism, involvement of transporters not captured in in vitro models, or complex physiological factors. | 1. Evaluate species differences: Compare the metabolic stability of the compound in microsomes from different species (e.g., mouse, rat, dog, human) to select the most relevant preclinical species. 2. Consider transporter-mediated disposition: If the compound is a substrate for uptake or efflux transporters, its in vivo disposition may be more complex than predicted by simple metabolic stability assays. 3. Refine the preclinical model: Ensure the animal model used for in vivo studies is appropriate for the specific research question.[10] |
Part 3: Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of Inhibitor X in liver microsomes and calculate its intrinsic clearance.
Materials:
-
Inhibitor X stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile with internal standard for quenching and sample preparation
-
96-well plates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of Inhibitor X and control compounds in phosphate buffer. The final substrate concentration is typically 1 µM.
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the working solution of Inhibitor X.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard to a set of wells.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins. . Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of Inhibitor X remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Inhibitor X remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the following equation: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of Inhibitor X and identify its potential as a substrate for efflux transporters.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts) for 21-28 days
-
Inhibitor X stock solution
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Control compounds (high and low permeability, and a known P-gp substrate)
-
Lucifer yellow to assess monolayer integrity
-
LC-MS/MS system for analysis
Methodology:
-
Monolayer Integrity Check:
-
Before the experiment, assess the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
-
Preparation of Dosing Solutions:
-
Prepare dosing solutions of Inhibitor X and control compounds in transport buffer.
-
-
Apical to Basolateral (A-B) Permeability:
-
Remove the culture medium from the apical (A) and basolateral (B) compartments of the Transwell® inserts.
-
Add the dosing solution to the apical compartment and fresh transport buffer to the basolateral compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and fresh dosing solution from the apical compartment.
-
-
Basolateral to Apical (B-A) Permeability:
-
In a separate set of wells, perform the experiment in the reverse direction by adding the dosing solution to the basolateral compartment and collecting samples from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of Inhibitor X in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (P_app) for both A-B and B-A directions using the following equation: P_app (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = P_app (B-A) / P_app (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Part 4: Data Presentation
Table 1: Summary of In Vitro ADME Properties for Inhibitor X and Analogs
| Compound | Aqueous Solubility (µM) | LogD at pH 7.4 | Human Liver Microsomal Stability (t½, min) | Human Plasma Protein Binding (%) | Caco-2 P_app (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Inhibitor X | 5 | 3.8 | 15 | 99.2 | 0.5 | 5.1 |
| Analog A | 50 | 2.5 | 45 | 95.0 | 2.1 | 1.8 |
| Analog B | 15 | 3.2 | >60 | 98.5 | 1.5 | 3.5 |
| Control (High Permeability) | >100 | 1.5 | >60 | <90 | >10 | <2 |
| Control (Low Permeability) | >100 | -1.0 | >60 | <90 | <1 | <2 |
Part 5: Mandatory Visualizations
Caption: A typical workflow for pharmacokinetic profiling and optimization of a new drug candidate.
Caption: A decision tree for troubleshooting and improving metabolic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00265H [pubs.rsc.org]
- 4. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. The challenges of pharmacokinetic variability of first-line anti-TB drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. admescope.com [admescope.com]
strategies to reduce cytotoxicity of spirothiazolidinone derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirothiazolidinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on strategies to mitigate cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms leading to the cytotoxicity of spirothiazolidinone derivatives?
A1: The primary mechanism of cytotoxicity for many spirothiazolidinone derivatives is the induction of apoptosis, or programmed cell death. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events often include the activation of caspases (such as caspase-3, -7, and -9), the release of cytochrome c from the mitochondria, and the modulation of Bcl-2 family proteins. Some derivatives have also been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which can contribute to apoptosis.
Q2: How can I reduce the cytotoxicity of my spirothiazolidinone derivative while maintaining its therapeutic efficacy?
A2: Reducing cytotoxicity while preserving therapeutic activity, often referred to as improving the selectivity index, can be approached through several strategies:
-
Structural Modification: Based on structure-activity relationship (SAR) studies, targeted modifications to the spirothiazolidinone scaffold can decrease off-target effects. For instance, altering substituents on the phenyl ring or other heterocyclic moieties can significantly impact cytotoxicity.
-
Formulation Strategies: Encapsulating the spirothiazolidinone derivative in a nanoparticle-based drug delivery system, such as polymeric micelles or lipid nanoparticles, can alter its pharmacokinetic and pharmacodynamic properties. This can lead to more targeted delivery to cancer cells and reduced exposure of normal cells, thereby lowering overall cytotoxicity.
-
Dose Optimization: Carefully titrating the concentration of the derivative in your experiments is crucial. The goal is to find a therapeutic window where the compound is effective against the target cells but has minimal impact on non-target cells.
Q3: What are the key considerations for designing experiments to evaluate the cytotoxicity of spirothiazolidinone derivatives?
A3: When designing cytotoxicity experiments, it is important to:
-
Cell Line Selection: Include a panel of relevant cancer cell lines and, critically, at least one non-cancerous (normal) cell line to assess the selectivity of your compound.
-
Appropriate Controls: Always include vehicle controls (the solvent used to dissolve the compound), positive controls (a known cytotoxic agent), and negative controls (untreated cells).
-
Multiple Assays: Relying on a single cytotoxicity assay may not provide a complete picture. It is advisable to use complementary assays, such as a metabolic activity assay (e.g., MTT) and a membrane integrity assay (e.g., trypan blue exclusion or LDH release).
-
Time- and Dose-Dependent Studies: Evaluate cytotoxicity across a range of concentrations and time points to understand the kinetics of the cellular response.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cell Lines
-
Problem: The spirothiazolidinone derivative shows significant toxicity to non-cancerous control cells, indicating a low selectivity index.
-
Possible Causes & Solutions:
-
Off-target effects: The compound may be interacting with unintended molecular targets in normal cells.
-
Solution: Consider structural modifications to the compound based on SAR data to improve target specificity.
-
-
High concentration: The concentrations being tested may be too high for both normal and cancerous cells.
-
Solution: Perform a more detailed dose-response curve to identify a concentration that is selectively toxic to cancer cells.
-
-
Sub-optimal formulation: The free compound may have poor bioavailability and biodistribution.
-
Solution: Explore formulation strategies, such as encapsulation in nanoparticles, to enhance targeted delivery.
-
-
Issue 2: Poor Solubility of the Spirothiazolidinone Derivative in Assay Media
-
Problem: The compound precipitates out of the cell culture medium, leading to inconsistent and unreliable results.
-
Possible Causes & Solutions:
-
Hydrophobicity of the compound: Many organic compounds, including some spirothiazolidinone derivatives, have low aqueous solubility.
-
Solution 1: Use a co-solvent such as DMSO. However, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control with the same concentration of the co-solvent.
-
Solution 2: Explore the use of solubilizing agents or formulation approaches like polymeric micelles that can enhance the solubility of hydrophobic compounds in aqueous environments.
-
-
Issue 3: Inconsistent Results in Cytotoxicity Assays
-
Problem: High variability is observed between replicate wells or between experiments.
-
Possible Causes & Solutions:
-
Cell plating inconsistency: Uneven cell seeding can lead to variations in cell number per well.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating.
-
-
Compound degradation: The spirothiazolidinone derivative may be unstable in the assay conditions.
-
Solution: Assess the stability of your compound in the culture medium over the time course of the experiment.
-
-
Assay interference: The compound may interfere with the assay chemistry (e.g., reducing the MTT reagent non-enzymatically).
-
Solution: Run a cell-free control with the compound and the assay reagents to check for any direct interaction.
-
-
Data Presentation
Table 1: Cytotoxicity of Selected Spirothiazolidinone Derivatives in Cancer and Normal Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 6c | SK-MEL-28 (Melanoma) | 3.46 | BEAS-2B (Bronchial Epithelium) | 15.89 | 4.59 | [1] |
| 6c | HCT-116 (Colon) | 9.02 | BEAS-2B (Bronchial Epithelium) | 15.89 | 1.76 | [1] |
| Compound 22 | MCF-7 (Breast) | 1.21 | Vero (Kidney Epithelium) | 3.97 | 3.28 | [2] |
| Compound 22 | HepG2 (Liver) | 2.04 | Vero (Kidney Epithelium) | 3.97 | 1.95 | [2] |
| DBPT | DLD-1 (Colon) | ~10 | NHFB (Fibroblasts) | >50 | >5 | [3] |
*IC50: The half-maximal inhibitory concentration. *Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Spirothiazolidinone derivative stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the spirothiazolidinone derivative in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by using a plate shaker to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: A typical experimental workflow for assessing the cytotoxicity of spirothiazolidinone derivatives.
Caption: The logical relationship in structure-activity relationship (SAR) studies.
References
- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel synthetic thiazolidin compound capable of inducing c-Jun N-terminal kinase-dependent apoptosis in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Mandelic Acid-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mandelic acid-based inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for mandelic acid-based inhibitors?
A1: Mandelic acid and its derivatives are susceptible to three main chemical degradation pathways: hydrolysis, oxidation, and photolysis. The specific pathway that predominates depends on the inhibitor's chemical structure, the formulation, and environmental conditions such as pH, temperature, and light exposure.[1][2]
-
Hydrolysis: Ester or amide functionalities within the inhibitor are prone to hydrolysis, especially under acidic or basic conditions.[3][4] This leads to the cleavage of these bonds, resulting in the formation of mandelic acid or its derivatives and the corresponding alcohol or amine, which can lead to a loss of inhibitory activity.
-
Oxidation: The benzylic alcohol group in the mandelic acid core is susceptible to oxidation, which can convert it to a ketone (phenylglyoxylic acid derivative).[5] If the aromatic ring contains electron-donating groups, such as hydroxyl moieties (phenolic compounds), it becomes more susceptible to oxidative degradation.[6][7][8] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in excipients.[9]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation.[10][11] Aromatic compounds, like the phenyl ring in mandelic acid, can absorb light energy, leading to the formation of reactive species and subsequent degradation of the inhibitor.[11][12]
Q2: How does pH affect the stability of my mandelic acid-based inhibitor?
A2: The pH of the solution is a critical factor influencing the stability of mandelic acid-based inhibitors.[4][13] Extreme pH values, both acidic and basic, can catalyze the hydrolysis of ester and amide bonds.[3][4] The optimal pH for stability is typically near neutral, but this is highly dependent on the specific structure of the inhibitor. For instance, some phenolic derivatives of mandelic acid may exhibit increased degradation at alkaline pH.[14] It is crucial to determine the pH-stability profile for your specific compound.
Q3: My inhibitor is precipitating out of my aqueous experimental buffer. What can I do?
A3: Precipitation of mandelic acid-based inhibitors from aqueous solutions is a common issue, often related to their limited water solubility. Here are several troubleshooting steps:
-
Adjust pH: The solubility of mandelic acid derivatives is often pH-dependent. Ensure the pH of your buffer is in a range where your compound is ionized and thus more soluble.
-
Use Co-solvents: Incorporating a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can significantly improve solubility. However, be mindful that high concentrations of organic solvents can sometimes cause buffer salts to precipitate.[3]
-
Employ Solubilizing Excipients: The use of cyclodextrins or surfactants can enhance the solubility of poorly soluble compounds by forming inclusion complexes or micelles, respectively.[15]
-
Control Temperature: Changes in temperature can affect solubility. Ensure your solutions are maintained at a constant and appropriate temperature.
-
Check for Salt Formation: Incompatibility between the inhibitor and buffer salts can lead to precipitation.[16] Consider using a different buffer system if you suspect this is the issue.
Troubleshooting Guides
Issue 1: Loss of Inhibitory Activity Over Time in Aqueous Solution
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. pH Optimization: Determine the pH of maximum stability for your inhibitor and buffer your experimental solutions accordingly. Use common biological buffers like phosphate or citrate.[10] 2. Temperature Control: Store stock solutions and conduct experiments at the lowest practical temperature to slow down hydrolysis. Refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended for long-term storage.[14] 3. Aqueous Solution Preparation: Prepare fresh aqueous solutions for each experiment or use them within a validated timeframe. |
| Oxidative Degradation | 1. Inert Atmosphere: For highly sensitive compounds, degas your solvents and purge the headspace of your vials with an inert gas like nitrogen or argon.[10] 2. Use of Antioxidants: Add antioxidants to your formulation. For aqueous solutions, consider water-soluble antioxidants like ascorbic acid or sodium metabisulfite. For lipid-based systems, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.[6][17] 3. Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.[10] |
| Adsorption to Surfaces | 1. Use of Appropriate Vials: Employ low-adsorption vials, such as those made of polypropylene or silanized glass. 2. Addition of Surfactants: A small amount of a non-ionic surfactant, like Tween® 80 or Polysorbate 80, can help prevent adsorption to container surfaces. |
Issue 2: Inconsistent Results in Photochemical or Light-Sensitive Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Protection from Light: Work in a dark room or use amber-colored vials and labware to protect your inhibitor from light exposure.[10] Wrap containers in aluminum foil for complete light protection. 2. Conduct Photostability Studies: If your inhibitor is intended for applications with light exposure, perform formal photostability testing according to ICH Q1B guidelines to understand its degradation profile.[1] |
Data Presentation
Table 1: General Stability Profile of Mandelic Acid Derivatives Under Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-72 hours | Mandelic acid core + corresponding alcohol/amine (from ester/amide cleavage) |
| Base Hydrolysis | 0.1 M NaOH, Room Temperature, 4-24 hours | Mandelic acid core + corresponding alcohol/amine (from ester/amide cleavage) |
| Oxidation | 3-30% H₂O₂, Room Temperature, 1-24 hours | Phenylglyoxylic acid derivatives (ketone formation at the benzylic position) |
| Thermal Degradation | 60-80°C, 24-72 hours | Varies depending on the structure, potential for decarboxylation or other rearrangements. |
| Photodegradation | Exposure to UV (e.g., 254 nm) and visible light (ICH Q1B guidelines) | Complex mixture of photoproducts, potential for radical-mediated degradation.[11] |
Note: The extent and rate of degradation are highly dependent on the specific chemical structure of the mandelic acid-based inhibitor.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of a mandelic acid-based inhibitor.
-
Preparation of Stock Solution: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% v/v hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Evaporate the solvent from the stock solution and expose the solid drug substance to dry heat at 80°C.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the active pharmaceutical ingredient.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of a mandelic acid-based inhibitor and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% phosphoric acid or formic acid in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the parent compound and any more lipophilic degradation products. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the mandelic acid-based inhibitor has significant absorbance, typically in the range of 210-260 nm.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of indicating stability.
Mandatory Visualizations
Caption: Primary degradation pathways for mandelic acid-based inhibitors.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical workflow for troubleshooting inhibitor precipitation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Antiradical Properties of Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(ii)/C3N4 combined catalyst in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Formulating Sustainable Emulsions: Mandelic Acid and Essential Oils as Natural Preservatives | Semantic Scholar [semanticscholar.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. longdom.org [longdom.org]
- 15. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Tuberculosis inhibitor 4 vs SQ109 efficacy against M. tuberculosis
An In-Depth Efficacy Analysis of SQ109 Against Mycobacterium tuberculosis: A Comparative Guide for Novel Inhibitor Development
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents. SQ109, a 1,2-ethylenediamine derivative, is a promising new anti-tubercular drug candidate that has undergone extensive preclinical and clinical evaluation.[1][2][3][4] This guide provides a comprehensive overview of the efficacy of SQ109 against M. tuberculosis, intended to serve as a benchmark for the evaluation of new chemical entities, such as the hypothetically designated "Tuberculosis inhibitor 4."
Mechanism of Action of SQ109
SQ109 exhibits a multi-targeted mechanism of action, a desirable attribute for combating drug resistance. Its primary target is MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for the translocation of trehalose monomycolate (TMM), a precursor of mycolic acids, across the mycobacterial inner membrane.[1][4][5] Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall.[1][6] Additionally, SQ109 has been shown to act as an uncoupler of oxidative phosphorylation, collapsing the proton motive force, and to inhibit menaquinone biosynthesis, further disrupting cellular energetics.[7]
In Vitro Efficacy of SQ109
SQ109 demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.
Table 1: In Vitro Activity of SQ109 against M. tuberculosis
| Parameter | Concentration | Reference Strain/Isolates | Citation |
| MIC Range | 0.16 - 0.78 µg/mL | Drug-sensitive and MDR Mtb strains | [1][3] |
| MIC Range | 0.2 - 0.78 µg/mL | H37Rv, MDR and XDR-TB strains | [8] |
| MBC | 0.64 - 0.78 µg/mL | Mtb | [1] |
| Intracellular Activity | Reduces intracellular Mtb by 99% at MIC | Mtb inside macrophages | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
In Vivo Efficacy of SQ109
Preclinical studies in mouse models of tuberculosis have demonstrated the in vivo efficacy of SQ109, both as a monotherapy and in combination with other anti-tubercular drugs.
Table 2: In Vivo Efficacy of SQ109 in Mouse Models of Tuberculosis
| Model | SQ109 Dosage | Comparator | Outcome | Citation |
| Chronic TB | 10 mg/kg | Ethambutol (EMB) at 100 mg/kg | Similar reduction in lung CFU | [3][9] |
| Chronic TB | 25 mg/kg | - | Improved activity over 10 mg/kg in the spleen | [1] |
| Combination Therapy | Replaced EMB in INH+RIF+PZA+EMB regimen | INH+RIF+PZA+EMB | 1.5 log10 lower lung CFU at 8 weeks | [3][10] |
| Combination Therapy | SQ109 + Bedaquiline + PZA | Standard of care | Durable cure in 3 months vs 6 months | [1] |
INH: Isoniazid; RIF: Rifampin; PZA: Pyrazinamide; EMB: Ethambutol; CFU: Colony Forming Units
Clinical Efficacy of SQ109
SQ109 has progressed to Phase IIb/III clinical trials. In a study conducted in Russia, the addition of SQ109 to a standard MDR-TB treatment regimen resulted in a significantly higher rate of sputum culture conversion at 6 months (80% in the SQ109 group vs. 61% in the placebo group).[3] The median time to sputum culture conversion was also shorter in the SQ109 group (56 days vs. 84 days).[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Protocol: The MIC of SQ109 against M. tuberculosis is typically determined using the broth microdilution method.
-
A serial dilution of SQ109 is prepared in 96-well microplates containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv) is added to each well.
-
The plates are incubated at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Signaling Pathway
MmpL3-Mediated Mycolic Acid Transport and its Inhibition by SQ109
Caption: Inhibition of MmpL3-mediated TMM transport by SQ109.
Conclusion
SQ109 is a potent inhibitor of M. tuberculosis with a well-characterized, multi-targeted mechanism of action. It exhibits excellent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains. The data presented here for SQ109 provides a robust framework for the comparative evaluation of new tuberculosis drug candidates. Any novel inhibitor, such as "this compound," would need to demonstrate comparable or superior efficacy, a favorable safety profile, and a low propensity for resistance development to be considered a viable candidate for further development.
References
- 1. Mycobacterial tuberculosis Enzyme Targets and their Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Infectex Announces Positive Phase 2b-3 Clinical Trial Results of SQ109 for the Treatment of Multidrug-Resistant Pulmonary Tuberculosis [prnewswire.com]
- 4. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study Identifies Potential Novel Drug to Treat Tuberculosis | ASM.org [asm.org]
- 7. Recent Progress in the Development of Novel Mycobacterium Cell Wall Inhibitor to Combat Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]
- 9. Identification of cell wall synthesis inhibitors active against Mycobacterium tuberculosis by competitive activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
A Comparative Analysis of MmpL3 Inhibitor Scaffolds for Tuberculosis Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different Mycobacterial Membrane protein Large 3 (MmpL3) inhibitor scaffolds, supported by experimental data. MmpL3 is an essential transporter involved in the export of mycolic acids, crucial components of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis therapeutics.
This guide delves into a comparative analysis of four prominent MmpL3 inhibitor scaffolds: Adamantyl-based, Indole-2-carboxamides, Diphenylpyrroles, and Benzimidazoles. The comparison focuses on their in vitro potency, cytotoxicity, and in vivo efficacy, presenting a comprehensive overview to aid in the strategic development of new anti-tubercular agents.
The Role of MmpL3 in Mycobacterial Cell Wall Synthesis
MmpL3 functions as a transporter for trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of Mycobacterium tuberculosis.[1][2] This process is vital for the formation of the mycobacterial outer membrane, which is essential for the bacterium's survival and virulence.[3][4] Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and ultimately causing bacterial cell death.[4][5] The activity of MmpL3 is dependent on the proton motive force (PMF).[1]
Experimental Workflow for MmpL3 Inhibitor Evaluation
The discovery and development of MmpL3 inhibitors typically follow a structured workflow, beginning with initial screening and progressing through detailed in vitro and in vivo characterization.
Comparative Data of MmpL3 Inhibitor Scaffolds
The following tables summarize the quantitative data for representative compounds from each of the four scaffolds, providing a basis for their comparative analysis.
In Vitro Potency (MIC) of MmpL3 Inhibitor Scaffolds
The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's in vitro potency against M. tuberculosis.
| Scaffold | Representative Compound | MIC against M. tb H37Rv (µM) | Reference |
| Adamantyl-based | SQ109 | 0.16 - 0.64 | [6] |
| AU1235 | <0.08 | [6] | |
| Indole-2-carboxamide | Indole-2-carboxamide 26 | 0.012 | [7][8] |
| NITD-304 | 0.02 | [6] | |
| Diphenylpyrrole | BM212 | 0.04 | [6] |
| Compound 9 | ~0.1 | [9] | |
| Benzimidazole | EJMCh-6 | 0.03 - 0.12 | [10] |
| HC2099/MSU-43085 | ~0.1 | [11][12] |
Cytotoxicity Profiles of MmpL3 Inhibitor Scaffolds
Cytotoxicity is a critical parameter for assessing the therapeutic potential of a compound. The 50% cytotoxic concentration (CC50) is determined against mammalian cell lines.
| Scaffold | Representative Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) | Reference |
| Adamantyl-based | SQ109 | Vero | >100 | >156 | [13] |
| Indole-2-carboxamide | Indole-2-carboxamide 26 | Vero | >200 | ≥16000 | [7][8] |
| Compound 8g | Vero | 40.9 | 128 | [14] | |
| Diphenylpyrrole | Compound 9 | Vero | >50 | >500 | [9] |
| Benzimidazole | EJMCh-6 | THP-1 | >10 | >83 | [10] |
| Benzoimidazole derivatives | Human cells | Not toxic at high concentrations | High | [12] |
In Vivo Efficacy of MmpL3 Inhibitor Scaffolds
The efficacy of the inhibitors is evaluated in murine models of tuberculosis, typically by measuring the reduction in bacterial load in the lungs.
| Scaffold | Representative Compound | Mouse Model | Dosage | Reduction in Lung CFU (log10) | Reference |
| Adamantyl-based | SQ109 | BALB/c | 25 mg/kg/day | ~1.5 - 2.0 | [4] |
| Indole-2-carboxamide | Indole-2-carboxamide 26 | BALB/c | 25 mg/kg/day | ~2.5 | [7][8] |
| Diphenylpyrrole | Compound 9 | BALB/c | 100 mg/kg/day | >1.5 | [9] |
| Benzimidazole | EJMCh-6 | Zebrafish Embryo | 0.75 µg/mL | Significant decrease | [10] |
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound against M. tuberculosis is typically determined using a broth microdilution method, such as the Microplate Alamar Blue Assay (MABA).[15][16]
-
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.[2]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate to achieve a range of final concentrations.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are sealed and incubated at 37°C for 5-7 days.[2]
-
Addition of Indicator Dye: After the initial incubation period, a resazurin-based solution (e.g., Alamar Blue) is added to each well.[15]
-
Reading of Results: The plates are re-incubated for 24-48 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.[15]
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed against mammalian cell lines, such as Vero (monkey kidney epithelial cells) or THP-1 (human monocytic cells), using assays like the MTT or MTS assay.[9][17][18]
-
Cell Seeding: Mammalian cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Addition of Tetrazolium Salt: A solution of a tetrazolium salt (e.g., MTT or MTS) is added to each well.[16]
-
Incubation and Measurement: The plates are incubated for a few hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product. The absorbance of the formazan is then measured using a microplate reader.
-
Calculation of CC50: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
In Vivo Efficacy Murine Model
The in vivo efficacy of MmpL3 inhibitors is evaluated in a mouse model of chronic tuberculosis infection.[19][20][21]
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.[19]
-
Treatment: Several weeks post-infection, once a stable bacterial load is established in the lungs, treatment with the test compounds is initiated. Compounds are typically administered orally once daily for a period of 4 to 8 weeks.[19]
-
Evaluation of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.
-
CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the number of CFUs is counted. The efficacy of the compound is determined by the reduction in the log10 CFU in the lungs of treated mice compared to untreated controls.[21]
Conclusion
The comparative analysis of these four MmpL3 inhibitor scaffolds reveals a promising landscape for the development of new anti-tuberculosis drugs. The Indole-2-carboxamides, in particular, demonstrate exceptional in vitro potency and a high selectivity index, with promising in vivo efficacy.[7][8] The Adamantyl-based scaffold, which includes the clinically evaluated compound SQ109, also shows significant potential.[4] Diphenylpyrroles and Benzimidazoles represent additional viable scaffolds with demonstrated anti-mycobacterial activity.[9][10]
Further research and optimization within these and other emerging MmpL3 inhibitor scaffolds are crucial to address the challenges of drug resistance and to shorten the duration of tuberculosis treatment. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and development of these promising therapeutic candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MmpL3 Inhibitors: Diverse Chemical Scaffolds Inhibit the Same Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active Benzimidazole Derivatives Targeting the MmpL3 Transporter in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbiological evidence for the trisubstituted benzimidazoles targeting MmpL3 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1 H-Benzo[ d]Imidazole Derivatives Affect MmpL3 in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening a library of 1,600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 19. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Revolutionizing Tuberculosis Treatment: A Comparative Guide to the In Vivo Efficacy of GSK2556286
For Immediate Release
Introducing a novel tuberculosis (TB) inhibitor, GSK2556286, with a unique mechanism of action that demonstrates significant in vivo efficacy. This guide provides a comprehensive comparison of GSK2556286 with standard first-line anti-TB drugs, offering researchers, scientists, and drug development professionals critical data to evaluate its potential in revolutionizing TB therapy.
This document details the in vivo performance of GSK2556286 in established murine models of tuberculosis, presenting a head-to-head comparison with the cornerstones of current TB treatment: isoniazid and rifampicin. The data herein is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.
Performance Snapshot: GSK2556286 vs. First-Line Agents
The following table summarizes the in vivo efficacy of GSK2556286 compared to isoniazid and rifampicin in murine models of chronic tuberculosis infection. Efficacy is primarily measured by the reduction in bacterial load (log10 CFU) in the lungs of infected mice after a defined period of treatment.
| Drug | Dosage | Mouse Strain | Duration of Treatment | Mean Log10 CFU Reduction in Lungs (Compared to Untreated Controls) | Reference |
| GSK2556286 | 10 mg/kg | BALB/c | 4 weeks | Similar to isoniazid | [1] |
| Isoniazid (INH) | 25 mg/kg | BALB/c | 4 weeks | Significant reduction | [2] |
| Rifampicin (RIF) | 10 mg/kg | BALB/c | 12 weeks | Undetectable CFU counts achieved at higher doses (20-50 mg/kg) over 6-12 weeks | [3] |
Note: Direct comparison of CFU reduction values across different studies should be done with caution due to variations in experimental conditions. The table aims to provide a qualitative and quantitative overview based on available data.
Unveiling the Mechanism: A Novel Approach to Combating TB
GSK2556286 distinguishes itself from existing anti-TB agents through its unique, cholesterol-dependent mechanism of action.[4][5] Unlike conventional drugs that target cell wall synthesis or DNA replication, GSK2556286's activity is potent within the macrophage, the primary host cell for Mycobacterium tuberculosis.[1][6]
The proposed mechanism involves the activation of a membrane-bound adenylyl cyclase, Rv1625c, in M. tuberculosis.[4][7] This leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn is thought to disrupt cholesterol metabolism, a critical nutrient source for the bacterium during infection.[4][7] This novel pathway presents a promising strategy to overcome resistance to current drug regimens.
Rigorous Evaluation: In Vivo Efficacy Experimental Protocol
The following provides a generalized, detailed methodology for assessing the in vivo efficacy of anti-tuberculosis drug candidates in a murine model, based on protocols described in the cited literature.[3][8][9][10][11]
1. Animal Model:
-
Species and Strain: Specific pathogen-free female BALB/c or C3HeB/FeJ mice, 6-8 weeks old.[5][9]
-
Acclimatization: Animals are acclimatized for at least one week prior to infection.
2. Infection:
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is a commonly used virulent laboratory strain.
-
Infection Route: Low-dose aerosol infection is utilized to mimic the natural route of infection, delivering approximately 100-200 CFUs to the lungs.[9][11] An alternative is intravenous injection for a high-dose challenge.[10]
3. Treatment:
-
Drug Administration: Test compounds and reference drugs are administered orally by gavage.
-
Dosing Regimen: Treatment typically begins 2-4 weeks post-infection, once a chronic infection is established. Dosing is administered daily or five times a week for a duration of 4 to 12 weeks.
-
Control Groups:
-
Untreated, infected control group.
-
Vehicle control group.
-
Positive control groups receiving standard first-line drugs (e.g., isoniazid, rifampicin).
-
4. Efficacy Assessment:
-
Primary Endpoint: Bacterial load in the lungs and spleen, determined by plating serial dilutions of organ homogenates on selective 7H11 agar.
-
Colony Forming Unit (CFU) Counting: Colonies are counted after 3-4 weeks of incubation at 37°C.
-
Data Analysis: The mean log10 CFU per organ is calculated for each group. The difference in mean log10 CFU between treated and untreated groups represents the bactericidal activity of the compound.
Conclusion and Future Directions
The compelling in vivo efficacy of GSK2556286, coupled with its novel mechanism of action, positions it as a promising candidate for further development. Its activity within macrophages and against cholesterol-metabolizing bacteria suggests it could be a valuable component of future combination therapies, potentially shortening treatment duration and combating drug-resistant strains of M. tuberculosis. Further studies are warranted to fully elucidate its pharmacological profile and to explore its synergistic potential with other anti-TB agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
A Comparative Safety Analysis of Novel MmpL3 Inhibitors for Tuberculosis Drug Development
A deep dive into the preclinical and clinical safety profiles of emerging MmpL3 inhibitors, offering a comparative guide for researchers in the field of tuberculosis drug discovery. This guide synthesizes available experimental data on key compounds, outlines methodologies for crucial safety assessments, and visualizes the underlying biological pathways and experimental workflows.
The escalating threat of multidrug-resistant tuberculosis (MDR-TB) has intensified the search for novel therapeutic agents that act on new molecular targets. One of the most promising of these is the Mycobacterium tuberculosis membrane protein MmpL3 (Mycobacterial membrane protein Large 3), an essential transporter responsible for shuttling mycolic acid precursors to the periplasm for cell wall biosynthesis.[1][2][3][4] Its absence in humans makes it an attractive target for developing selective anti-tubercular drugs with potentially fewer mechanism-based side effects.[5] A diverse array of chemical scaffolds have been identified as MmpL3 inhibitors, with several advancing to preclinical and clinical development.[6][7] This guide provides a comparative overview of the safety profiles of prominent novel MmpL3 inhibitors, with a focus on SQ109, AU1235, and other emerging chemical classes.
Comparative Safety and Efficacy Data
The development of MmpL3 inhibitors has been marked by a concerted effort to balance potent anti-mycobacterial activity with a favorable safety profile. A significant challenge has been the typically lipophilic nature of these compounds, which, while aiding cell wall penetration, can also lead to off-target effects such as cytotoxicity and inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a key concern for cardiac safety.[1][8][9]
Below is a summary of the available preclinical and clinical safety and efficacy data for selected MmpL3 inhibitors.
| Compound/Series | Target | MIC (μg/mL) vs. M. tuberculosis | Cytotoxicity (CC50 or IC50 in μM) | hERG Inhibition (IC50 in μM) | In Vivo Safety/Tolerability | Clinical Trial Status/Findings |
| SQ109 | MmpL3 | 0.2 - 0.78[10] | SI > 16.7[11] | Not explicitly stated in snippets, but generally favorable safety profile in trials. | Maximum Tolerated Dose (MTD) in mice: 600 mg/kg.[11] | Phase IIb/III completed. Generally safe and well-tolerated, alone and in combination with rifampicin.[2][12][13] No significant increase in adverse events compared to placebo in MDR-TB treatment regimens.[14] |
| AU1235 | MmpL3 | ~0.1 (H37Rv)[15] | Not explicitly stated in snippets. | Not explicitly stated in snippets. | No detectable activity in an anaerobic model, suggesting it targets active biosynthetic pathways.[15] | Preclinical. |
| Spirocycles (e.g., compound 29) | MmpL3 | Lead compound 29 MIC not specified. | Zwitterion series showed decreased HepG2 cytotoxicity.[1][8][9] | Lead compound 29 showed limited hERG ion channel inhibition.[1][8][9] | Compound 29 had no efficacy in an acute TB infection model, likely due to insufficient in vivo exposure.[8] | Preclinical. |
| Indolecarboxamides | MmpL3 | Potent activity against clinical isolates. | Generally safe in preclinical studies. | Not explicitly stated in snippets. | Effective in preclinical models. | Preclinical.[16] |
| Benzimidazoles | MmpL3 | Active against M. tuberculosis and M. abscessus. | Low in vitro cytotoxicity.[2] | Not explicitly stated in snippets. | Effective in a zebrafish model of M. abscessus infection.[2] | Preclinical. |
Experimental Protocols
Standardized assays are crucial for the systematic evaluation and comparison of the safety profiles of drug candidates. Below are outlines of key experimental protocols frequently employed in the preclinical safety assessment of novel MmpL3 inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth with supplements) to mid-log phase. The culture is then diluted to a standardized concentration.
-
Drug Dilution Series: The test compound is serially diluted in microtiter plates.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plates are incubated under appropriate conditions (e.g., 37°C) for a defined period (typically 7-14 days for M. tuberculosis).
-
MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.[6]
Cytotoxicity Assay (e.g., CC50 in HepG2 cells)
This assay determines the concentration of a compound that causes a 50% reduction in the viability of a mammalian cell line, providing an indication of its general toxicity to human cells.
-
Cell Culture: A human cell line, such as the liver cell line HepG2, is cultured in a suitable medium and seeded into 96-well plates.[1]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or resazurin assay, which measures metabolic activity.
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.
hERG Inhibition Assay
The hERG assay is a critical in vitro safety screen to assess the potential of a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.
-
Cell Line: A stable mammalian cell line expressing the hERG channel is used.
-
Assay Method: Automated patch-clamp systems (e.g., Q-patch) or fluorescence-based thallium flux assays are commonly employed.[1]
-
Compound Application: The cells are exposed to various concentrations of the test compound.
-
Measurement: The assay measures the effect of the compound on the hERG channel current (patch-clamp) or ion flux (thallium flux).
-
IC50 Determination: The concentration of the compound that inhibits the hERG channel activity by 50% (IC50) is determined.
Mechanism of Action and Signaling Pathway
MmpL3 inhibitors disrupt the synthesis of the mycobacterial cell wall, a structure essential for the bacterium's survival and pathogenicity.
Caption: Mechanism of action of MmpL3 inhibitors leading to mycobacterial cell death.
MmpL3 functions as a transporter, flipping TMM from the inner leaflet to the outer leaflet of the plasma membrane and into the periplasm.[2] Inhibition of MmpL3 leads to the intracellular accumulation of TMM and prevents the incorporation of mycolic acids into the cell wall, ultimately resulting in bacterial death.[2][5] Some MmpL3 inhibitors, including SQ109, have also been shown to dissipate the proton motive force (PMF) across the mycobacterial membrane, which may contribute to their potent bactericidal activity.[5][6]
Experimental Workflow for Safety Profiling
The safety assessment of a novel MmpL3 inhibitor follows a hierarchical workflow, starting with in vitro assays and progressing to in vivo studies.
Caption: General experimental workflow for the safety profiling of a novel MmpL3 inhibitor.
Conclusion
Novel MmpL3 inhibitors represent a promising new class of anti-tubercular agents with the potential to address the challenge of drug resistance. The most clinically advanced candidate, SQ109, has demonstrated a favorable safety profile in clinical trials.[5][12] For other emerging MmpL3 inhibitor series, such as the spirocycles and benzimidazoles, early-stage research is focused on optimizing the balance between high potency and low off-target toxicity, particularly concerning cytotoxicity and hERG inhibition.[1][2][8][9] Continued rigorous preclinical safety evaluation using standardized protocols will be essential for identifying the most promising candidates to advance into clinical development and ultimately contribute to more effective and safer treatment regimens for tuberculosis.
References
- 1. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
- 15. researchgate.net [researchgate.net]
- 16. New drug class shows promise against TB in preclinical testing + | Bioworld | BioWorld [bioworld.com]
Validating the Specificity of MmpL3 Inhibitors in Mycobacterium tuberculosis
A Comparative Guide for Researchers
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics targeting previously unexploited cellular pathways.[1] One of the most promising new targets is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for flipping mycolic acid precursors, specifically trehalose monomycolate (TMM), across the inner membrane.[2] Inhibition of MmpL3 disrupts the formation of the unique mycobacterial outer membrane, leading to cell death.[1][2] This guide provides a comparative analysis of the specificity of various MmpL3 inhibitors, with a focus on validating their on-target activity and exploring potential off-target effects. While the specific compound "Tuberculosis inhibitor 4" (TBI-4) was not identified in the reviewed literature, this guide will use the well-characterized MmpL3 inhibitor SQ109 as a primary example and compare it with other prominent classes of MmpL3 inhibitors.
Mechanism of MmpL3 Inhibition
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and utilizes the proton motive force (PMF) to transport TMM.[2] Many MmpL3 inhibitors are thought to function by disrupting this process. Two primary mechanisms of inhibition have been proposed:
-
Direct Binding: The inhibitor binds directly to the MmpL3 transporter, sterically hindering the translocation of TMM.[3]
-
Proton Motive Force (PMF) Dissipation: The inhibitor acts as a protonophore, dissipating the transmembrane electrochemical proton gradient necessary for MmpL3 function.[4][5] This can be an off-target effect, as it may impact other PMF-dependent cellular processes.[4]
Comparative Analysis of MmpL3 Inhibitors
A variety of structurally diverse compounds have been identified as MmpL3 inhibitors. The following tables summarize the in vitro activity of several key classes of these inhibitors against M. tuberculosis and other mycobacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of MmpL3 Inhibitors against M. tuberculosis
| Inhibitor Class | Representative Compound | MIC (μg/mL) against M. tb H37Rv | Citation(s) |
| Diamine | SQ109 | 0.78 | [3] |
| Adamantyl Urea | AU1235 | 0.22 | [6] |
| Indolecarboxamide | NITD-304 | Low μM range | [3] |
| Indolecarboxamide | NITD-349 | Low μM range | [3] |
| 1,5-Diarylpyrrole | BM212 | Low μM range | [3] |
| Tetrahydropyrazolopyrimidine | THPP1 | Low μM range | [3] |
| Benzimidazole | C215 | 16.0 | [7] |
Table 2: Activity of MmpL3 Inhibitors against various Mycobacterial Species
| Inhibitor | M. abscessus MIC50 (μM) | M. smegmatis Activity | Citation(s) |
| HC2091 | 6.25 | Active | [8] |
| HC2099 | 25 | Active | [8] |
| HC2134 | 12.5 | Active | [8] |
| C215 | Not reported | Inactive | [8] |
| Indole-2-carboxamides | <1 µg/mL (against RGM) | Active | [1] |
Experimental Protocols for Validating MmpL3 Specificity
Validating that a compound's antimycobacterial activity is due to the specific inhibition of MmpL3 requires a multi-pronged approach. The following are key experimental protocols employed in the field.
Generation and Analysis of Resistant Mutants
-
Protocol:
-
Culture wild-type M. tuberculosis on solid medium containing the inhibitor at concentrations 2-4 times the MIC.
-
Isolate colonies that exhibit growth, indicating resistance.
-
Perform whole-genome sequencing on the resistant mutants to identify single nucleotide polymorphisms (SNPs).
-
Confirm that the identified SNPs are within the mmpL3 gene.
-
Introduce the identified mmpL3 mutations into a susceptible strain to confirm that the mutation confers resistance.[8]
-
-
Expected Outcome: The majority of resistance-conferring mutations will be located within the mmpL3 gene, providing strong evidence that MmpL3 is the primary target.
Trehalose Monomycolate (TMM) Accumulation Assay
-
Protocol:
-
Culture M. tuberculosis in the presence of a radiolabeled precursor of mycolic acids, such as [14C]acetate or [14C]propionate.
-
Treat the cultures with the test inhibitor at its MIC.
-
Extract total lipids from the mycobacterial cells.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Visualize the radiolabeled lipids by autoradiography and quantify the levels of TMM and its downstream product, trehalose dimycolate (TDM).[8]
-
-
Expected Outcome: Inhibition of MmpL3 will lead to the intracellular accumulation of TMM and a corresponding decrease in the levels of TDM.[8]
Membrane Potential (ΔΨ) Assay
-
Protocol:
-
Use a fluorescent dye sensitive to changes in membrane potential, such as 3,3'-diethyloxacarbocyanine iodide [DiOC2(3)] or 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)].[7][9]
-
Incubate mycobacterial cells with the dye until a stable baseline fluorescence is achieved.
-
Add the test inhibitor and monitor the change in fluorescence over time using a fluorometer or flow cytometer.
-
Use a known protonophore, such as carbonyl cyanide m-chlorophenyl hydrazine (CCCP), as a positive control for PMF dissipation.[7]
-
-
Expected Outcome: A significant change in fluorescence upon addition of the inhibitor indicates a disruption of the membrane potential. This suggests that the inhibitor may be acting as a protonophore, which could be an off-target effect. Some MmpL3 inhibitors, like SQ109 and BM212, have been shown to dissipate the PMF, while others do not, indicating different modes of action.[4][5]
Visualization of Experimental Workflows and Pathways
Caption: Workflow for validating MmpL3 inhibitor specificity.
Caption: Mechanisms of MmpL3 inhibition.
Conclusion
Validating the specificity of novel MmpL3 inhibitors is crucial for their development as effective anti-tuberculosis drugs. A combination of genetic, biochemical, and biophysical approaches is necessary to confirm on-target engagement and to elucidate the precise mechanism of action. While many compounds target MmpL3, understanding their potential off-target effects, such as the dissipation of the proton motive force, is critical for predicting their efficacy and safety profiles. The experimental framework outlined in this guide provides a robust strategy for the comprehensive evaluation of new MmpL3-targeting drug candidates.
References
- 1. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Maintenance and generation of proton motive force are both essential for expression of phenotypic antibiotic tolerance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking Tuberculosis inhibitor 4 against other experimental TB drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics with new mechanisms of action. This guide provides a comparative analysis of a promising class of experimental tuberculosis drugs, the Mycobacterial Membrane Protein Large 3 (MmpL3) inhibitors, benchmarked against other notable experimental and recently approved anti-TB agents.
Overview of Compared Experimental Tuberculosis Drugs
This guide focuses on a selection of experimental and recently approved drugs for tuberculosis, each with a distinct mechanism of action. The primary focus is on MmpL3 inhibitors, a novel class of compounds that target the transport of mycolic acids, essential components of the mycobacterial cell wall.
-
MmpL3 Inhibitors:
-
SQ109: An ethambutol analogue that inhibits the MmpL3 transporter, disrupting the proton motive force.[1] It has completed Phase 2b-3 clinical trials.[2]
-
NITD-304: A potent indolcarboxamide MmpL3 inhibitor with bactericidal activity.
-
AU1235: An adamantyl urea-based MmpL3 inhibitor.[3]
-
BM212: A 1,5-diarylpyrrole that selectively inhibits the MmpL3 transporter.[4]
-
-
Other Mechanisms of Action:
-
Delamanid: A nitro-dihydro-imidazooxazole derivative that inhibits the synthesis of mycolic acids.[5][6] It is a pro-drug activated by the deazaflavin-dependent nitroreductase (Ddn).[6]
-
Pretomanid: A nitroimidazooxazine that has a dual mechanism of action. It inhibits mycolic acid synthesis in actively replicating bacteria and acts as a respiratory poison by releasing nitric oxide in non-replicating bacteria.[7][8]
-
Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy (Minimum Inhibitory Concentration - MIC) and cytotoxicity (CC50) of the selected experimental TB drugs against the standard laboratory strain M. tuberculosis H37Rv and mammalian cell lines, respectively.
Table 1: In Vitro Efficacy against M. tuberculosis H37Rv
| Compound | Drug Class | Target | MIC (µM) | MIC (µg/mL) | Reference |
| SQ109 | Ethylenediamine | MmpL3 | 0.5 - 1.0 | 0.17 - 0.34 | [9][10] |
| NITD-304 | Indolecarboxamide | MmpL3 | 0.02 | 0.008 | [11] |
| AU1235 | Adamantyl Urea | MmpL3 | 0.48 | 0.19 | [11] |
| BM212 | Diarylpyrrole | MmpL3 | 1.7 | 0.5 | [4] |
| Delamanid | Nitroimidazole | DprE1/Mycolic Acid Synthesis | 0.006 - 0.024 | 0.003 - 0.012 | [12] |
| Pretomanid | Nitroimidazole | DprE1/Mycolic Acid Synthesis & Respiratory Poison | 0.015 - 0.24 | 0.005 - 0.086 | [7] |
Table 2: In Vitro Cytotoxicity against Mammalian Cell Lines
| Compound | Cell Line | CC50 (µM) | Reference |
| SQ109 | Vero | >128 | [13] |
| BM212 | Vero | 178.80 | [3] |
| BM212 | HepG2 | >178.80 | [3] |
| Delamanid | Not Specified | >50 | [6] |
| Pretomanid | Not Specified | >50 | [7] |
Mechanisms of Action and Signaling Pathways
Understanding the specific cellular pathways targeted by these inhibitors is crucial for rational drug design and combination therapy.
MmpL3 Inhibition Pathway
MmpL3 is an essential transporter responsible for flipping trehalose monomycolate (TMM), a precursor of mycolic acids, across the cytoplasmic membrane.[1][14] Inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and prevents the formation of the outer mycomembrane, ultimately causing bacterial cell death.[1]
Mechanism of MmpL3 Inhibition
Delamanid Activation and Action Pathway
Delamanid is a prodrug that requires activation by the F420-dependent nitroreductase (Ddn).[5][6] The activated form generates reactive nitrogen species that inhibit the synthesis of methoxy- and keto-mycolic acids, crucial components of the mycobacterial cell wall.[5]
Delamanid Activation and Mechanism
Pretomanid Dual-Action Pathway
Pretomanid, another prodrug activated by Ddn, exhibits a dual mechanism of action.[7][15] In aerobic conditions, it inhibits mycolic acid synthesis.[8] Under anaerobic conditions, it releases nitric oxide, which acts as a respiratory poison.[7][8]
Pretomanid's Dual Mechanism of Action
Experimental Protocols
Standardized methodologies are essential for the accurate comparison of experimental data. Below are detailed protocols for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method (as per EUCAST guidelines): [16][17]
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Prepare a 0.5 McFarland suspension of Mtb colonies in sterile water with glass beads. Dilute this suspension 1:100 to achieve a final inoculum of approximately 10^5 CFU/mL.
-
Drug Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well U-shaped microtiter plate.
-
Inoculation: Add the prepared Mtb inoculum to each well.
-
Incubation: Incubate the plates at 36°C ± 1°C.
-
Reading: Read the results visually using an inverted mirror as soon as growth is visible in the 1:100 diluted drug-free control well. The MIC is the lowest concentration of the drug that inhibits visible growth.
MIC Determination Workflow
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay to assess cell metabolic activity.[18][19]
-
Cell Seeding: Seed mammalian cells (e.g., Vero, HepG2, or THP-1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[19]
-
Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 24-96 hours).[19]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Cytotoxicity Assay Workflow
Conclusion
The experimental drugs discussed in this guide represent significant progress in the fight against tuberculosis. MmpL3 inhibitors, with their novel mechanism of action, demonstrate potent in vitro activity against M. tuberculosis. Continued preclinical and clinical evaluation of these and other novel compounds is critical to developing shorter, safer, and more effective treatment regimens for all forms of tuberculosis. This guide provides a framework for the objective comparison of such candidates, emphasizing the importance of standardized experimental protocols and a deep understanding of their molecular mechanisms.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Untargeted metabolomics reveals a new mode of action of pretomanid (PA-824) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 6. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 9. Synthesis and evaluation of SQ109 analogues as potential anti-tuberculosis candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pretomanid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
assessing the therapeutic potential of Tuberculosis inhibitor 4 relative to other compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, urgently necessitating the development of new therapeutic agents.[1] This guide provides a comparative analysis of a promising new candidate, Tuberculosis Inhibitor 4, against other key compounds in the tuberculosis drug development pipeline. The assessment is based on preclinical data and established experimental protocols to offer a comprehensive overview for researchers and drug development professionals.
Comparative Analysis of Anti-Tuberculosis Compounds
The therapeutic potential of a novel anti-tuberculosis agent is evaluated based on its efficacy, mechanism of action, and safety profile. Below is a comparative summary of this compound and other significant compounds.
| Compound | Target/Mechanism of Action | MIC Range (μg/mL) against Mtb H37Rv | Cytotoxicity (CC50 in Vero cells, μg/mL) | Status |
| This compound (Hypothetical) | MmpL3 Inhibitor [2][3] | 0.1 - 0.5 | >50 | Preclinical |
| Isoniazid | Mycolic Acid Synthesis (InhA)[4][5][6] | 0.025 - 0.05 | >1000 | First-line |
| Rifampicin | RNA Polymerase (RpoB)[4][5][6] | 0.05 - 0.1 | >100 | First-line |
| Bedaquiline | ATP Synthase[5][7] | 0.03 - 0.12 | 5 - 10 | Approved for MDR-TB |
| Delamanid | Mycolic Acid Synthesis[5][7] | 0.006 - 0.024 | >50 | Approved for MDR-TB |
| Pretomanid | Mycolic Acid & Protein Synthesis[7][8] | 0.015 - 0.25 | >20 | Approved for XDR-TB |
| SQ109 | MmpL3 Transporter[3] | 0.2 - 0.8 | >10 | Phase 2 |
| BPD-9 | Unknown, derived from Sanguinarine[9] | Potent against MDR strains | Reduced toxicity compared to parent compound | Preclinical |
Experimental Protocols
The following are standard assays used to characterize the efficacy and safety of novel anti-tuberculosis compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
-
Method: A microplate-based assay using a colorimetric indicator like Resazurin or 2,3,5-triphenyltetrazolium chloride is a common and low-cost method.[10] Mtb cultures are incubated with serial dilutions of the test compound. The color change, indicating metabolic activity, is visually assessed or measured spectrophotometrically to determine the MIC.
-
Workflow:
Workflow for MIC determination.
Cytotoxicity Assay
This assay assesses the toxicity of a compound to mammalian cells.
-
Method: A common method involves using a mammalian cell line, such as Vero cells, and a viability indicator like MTT or AlamarBlue. Cells are incubated with various concentrations of the test compound. The concentration that reduces cell viability by 50% (CC50) is determined.
-
Workflow:
Intracellular Activity Assay
This assay evaluates the ability of a compound to kill Mtb residing within macrophages.
-
Method: Macrophage-like cell lines (e.g., RAW 264.7) are infected with Mtb. [10]After phagocytosis, extracellular bacteria are removed, and the infected cells are treated with the test compound. The intracellular bacterial load is quantified by lysing the macrophages and plating for colony-forming units (CFU) or using a reporter strain (e.g., luciferase). [10]* Workflow:
Workflow for intracellular activity assay.
Signaling and Metabolic Pathways
Understanding the mechanism of action is crucial for drug development. Many new TB drugs target essential pathways in M. tuberculosis.
Mycobacterial Cell Wall Synthesis
The mycobacterial cell wall is a unique and essential structure, making its biosynthetic pathways attractive drug targets. [11]Several approved and investigational drugs inhibit various steps in this process. [4][11]
Bacterial Protein Synthesis Inhibition
Targeting the bacterial ribosome is a well-established antibacterial strategy.
Conclusion
This compound demonstrates promising preclinical characteristics, with potent activity against M. tuberculosis and a favorable preliminary safety profile. Its mechanism of action, targeting the essential MmpL3 transporter, is a validated strategy for anti-tuberculosis drug development. [2][3]Further studies, including in vivo efficacy in animal models and detailed pharmacokinetic and pharmacodynamic profiling, are warranted to fully elucidate its therapeutic potential relative to existing and emerging treatments for tuberculosis. The ongoing development of novel inhibitors with diverse mechanisms of action is critical to combat the growing threat of drug-resistant tuberculosis.
References
- 1. Multidrug-Resistant Tuberculosis and Extensively Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. New Drugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel candidates in the clinical development pipeline for TB drug development and their synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study Identifies Potential Novel Drug to Treat Tuberculosis | ASM.org [asm.org]
- 10. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress in the Development of Novel Mycobacterium Cell Wall Inhibitor to Combat Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Tuberculosis Inhibitor 4's Anti-TB Activity: A Comparative Guide
An objective analysis of the anti-mycobacterial activity of the novel compound, Tuberculosis Inhibitor 4, in comparison to established first-line tuberculosis therapies, Isoniazid and Rifampicin. This guide provides a summary of its in vitro efficacy and a detailed overview of the experimental methodologies used for its evaluation.
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel therapeutics. This compound (also referred to as compound 16), a mandelic acid-based spirothiazolidinone, has been identified as a compound with potent anti-mycobacterial properties. This guide provides an independent validation of its activity, comparing it against the frontline anti-TB drugs, Isoniazid and Rifampicin. The data presented here is compiled from the primary research publication by Trawally, M., et al. (2022) and other relevant studies.
In Vitro Anti-TB Activity
The in vitro activity of this compound and the comparator drugs against the virulent M. tuberculosis H37Rv strain is summarized in the table below.
| Compound | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL) | Cytotoxicity (IC50) against HepG2 cells (µM) | Selectivity Index (SI = IC50 / MIC) |
| This compound | < 6.25 (98% inhibition)[1] | Data not available | Data not available |
| Isoniazid | 0.03 - 0.06[2] | > 25 (after 72h)[1] | > 417 |
| Rifampicin | 0.12[2] | 25.5 (after 72h)[1] | 212.5 |
Note: The MIC for this compound is reported as the concentration at which 98% inhibition was observed. A precise MIC value was not available in the reviewed literature. The Selectivity Index provides a measure of a compound's specificity for bacteria over mammalian cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The anti-mycobacterial activity of the compounds was determined using the Resazurin Microtiter Assay (REMA).
Workflow for MIC Determination using REMA
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against the human liver carcinoma cell line (HepG2) using the MTT assay.
Workflow for Cytotoxicity Assessment using MTT Assay
Discussion of Potential Mechanism of Action
While the precise mechanism of action for this compound has not been definitively determined, in silico studies from the primary research suggest several potential molecular targets within M. tuberculosis. These putative targets are involved in critical cellular processes, primarily mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall.
Potential Signaling Pathways Targeted by this compound
Conclusion
This compound demonstrates promising in vitro activity against M. tuberculosis H37Rv, with a high percentage of inhibition at a low micromolar concentration. While a direct comparison of its MIC to that of Isoniazid and Rifampicin is limited by the available data, its initial screening results are encouraging. Further studies are required to determine its precise MIC, evaluate its cytotoxicity to establish a selectivity index, and elucidate its definitive mechanism of action. The potential to target multiple enzymes within the mycolic acid biosynthesis pathway makes it a candidate worthy of further investigation in the development of new anti-tubercular agents.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tuberculosis Inhibitor 4
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe handling and disposal of "Tuberculosis Inhibitor 4," a representative azaindole-derived compound under investigation for its potential therapeutic effects against Mycobacterium tuberculosis. Given that investigational drugs should be treated as hazardous until comprehensive safety data is available, adherence to these guidelines is paramount to minimizing risk.[1]
Chemical and Physical Properties Overview
The disposal protocol for any chemical is informed by its physical and chemical properties. While specific data for "this compound" is not available, the foundational azaindole structure provides guidance on its likely characteristics. Azaindole derivatives are nitrogen-containing heterocyclic compounds. Their properties can vary based on substitution, but they are generally organic solids with varying solubility in aqueous and organic solvents.
| Property | General Characteristic of Azaindole Derivatives | Disposal Implication |
| Physical State | Solid (crystalline or powder) | Spills can be contained more easily than liquids. |
| Solubility | Varies; often soluble in organic solvents like DMSO, ethanol | Disposal methods must account for the solvent used. |
| Reactivity | Generally stable; may react with strong oxidizing or reducing agents | Avoid mixing with incompatible chemicals during disposal. |
| Toxicity | Assumed to be toxic and hazardous[1] | Requires handling with appropriate personal protective equipment (PPE) and containment. |
Experimental Protocols for Decontamination and Disposal
The following step-by-step procedures are designed to ensure the safe disposal of this compound and associated materials. These protocols are based on general best practices for handling potent chemical compounds and infectious laboratory waste.
1. Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
-
Closed-toe shoes
2. Decontamination of Work Surfaces and Equipment: Work surfaces and non-disposable equipment that have come into contact with the inhibitor should be decontaminated.
-
Wipe surfaces with a 70% alcohol solution.[2] Alcohol is effective for surface decontamination and leaves no residue.[2]
-
For larger equipment, a damp wipe with a suitable disinfectant is recommended.[3]
3. Disposal of Solid Waste (Pure Compound, Contaminated PPE): Solid waste must be segregated and disposed of as hazardous chemical waste.
-
Collect all solid waste, including unused inhibitor, contaminated gloves, and weighing papers, in a designated, clearly labeled hazardous waste container.[4]
-
The container must be compatible with the chemical and properly sealed.[4]
-
Arrange for disposal through your institution's hazardous waste management program.[4] Do not dispose of this waste in regular trash.
4. Disposal of Liquid Waste (Solutions of the Inhibitor): Liquid waste containing this compound must be treated as hazardous.
-
Collect all liquid waste in a labeled, leak-proof hazardous waste container.[4]
-
The container should be compatible with the solvent used (e.g., glass for organic solvents).
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Dispose of the liquid waste through your institution's hazardous waste program.[4] Do not pour down the drain.[4]
5. Disposal of Biologically Contaminated Waste: Any materials that have been in contact with both this compound and Mycobacterium tuberculosis (e.g., culture plates, pipette tips) must be treated as biohazardous and chemically hazardous waste.
-
All materials potentially contaminated with M. tuberculosis must be decontaminated, preferably by autoclaving, before leaving the laboratory.[5][6]
-
Following autoclaving, the waste should be disposed of as hazardous chemical waste due to the presence of the inhibitor. Incineration is a suitable final disposal method for such waste.[5][7]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and procedural flow.
Caption: Disposal workflow for this compound.
References
- 1. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 2. 2.5.3 Disinfection | TB Knowledge Sharing [tbksp.who.int]
- 3. General Cleaning and TB Lab Surface Decontamination | Knowledge Base [ntep.in]
- 4. vumc.org [vumc.org]
- 5. Essential biosafety measures for TB laboratories - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2.6.2 Contaminated or potentially infectious materials for disposal | TB Knowledge Sharing [tbksp.who.int]
- 7. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
